molecular formula C7H11NO5 B1641443 Ethyl 3-ethoxy-2-nitroacrylate

Ethyl 3-ethoxy-2-nitroacrylate

Cat. No.: B1641443
M. Wt: 189.17 g/mol
InChI Key: NCRBAZRGVXAEOT-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-ethoxy-2-nitroacrylate is a useful research compound. Its molecular formula is C7H11NO5 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (Z)-3-ethoxy-2-nitroprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO5/c1-3-12-5-6(8(10)11)7(9)13-4-2/h5H,3-4H2,1-2H3/b6-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRBAZRGVXAEOT-WAYWQWQTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C(=O)OCC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(/C(=O)OCC)\[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201276682
Record name Ethyl (2Z)-3-ethoxy-2-nitro-2-propenoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51255-23-3
Record name Ethyl (2Z)-3-ethoxy-2-nitro-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51255-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (2Z)-3-ethoxy-2-nitro-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201276682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-ethoxy-2-nitroacrylate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex molecular architectures is paramount. Success in this field hinges on the availability of versatile, reactive, and reliable chemical building blocks. Ethyl 3-ethoxy-2-nitroacrylate is one such scaffold, a molecule poised at the intersection of reactivity and stability, offering a gateway to a diverse array of heterocyclic systems and other pharmacologically relevant structures.

This guide provides an in-depth exploration of the synthesis and characterization of this compound. It is designed for researchers, synthetic chemists, and drug development professionals who require a practical, scientifically grounded understanding of this valuable intermediate. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offering insights into the causality of the synthetic strategy and the interpretation of analytical data. Our objective is to equip the reader with the knowledge to not only replicate the synthesis but to confidently adapt and apply this chemistry to their unique research and development challenges.

The Molecular Blueprint: Understanding this compound

This compound (CAS No. 58651-55-1) is a multifunctional organic compound featuring a unique convergence of reactive groups.[1] Its structure contains an ethyl ester, an enol ether (the ethoxy group on the double bond), and a nitro group conjugated with the acrylate system. This arrangement renders the molecule a potent electrophile, particularly for conjugate addition reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 58651-55-1AChemBlock[1]
Molecular Formula C₇H₁₁NO₅AChemBlock[1]
Molecular Weight 189.17 g/mol AChemBlock[1]
IUPAC Name ethyl (Z)-3-ethoxy-2-nitroacrylateAChemBlock[1]
Appearance Expected to be a liquid or low-melting solidInferred
Storage Store at 0-8 °CAChemBlock[1]

The presence of the nitro group, a powerful electron-withdrawing group, significantly activates the carbon-carbon double bond, making it an excellent Michael acceptor.[2][3] This reactivity is the cornerstone of its utility in synthetic chemistry, providing a reliable method for forming new carbon-carbon and carbon-heteroatom bonds.

The Synthetic Pathway: A Robust and Scalable Approach

While various methods exist for the synthesis of related acrylates, a particularly efficient and scalable route to this compound involves the condensation of ethyl nitroacetate with triethyl orthoformate. This method is advantageous due to the commercial availability and relatively low cost of the starting materials.

The Underlying Chemistry: A Knoevenagel-type Condensation

The reaction proceeds via a Knoevenagel-type condensation mechanism. Ethyl nitroacetate, possessing acidic α-protons due to the adjacent nitro and ester groups, is deprotonated to form a nucleophilic enolate.[4] Triethyl orthoformate serves as an electrophilic one-carbon source. The reaction is typically catalyzed by an acid, often acetic anhydride, which also acts as a dehydrating agent to drive the reaction to completion.

The key transformation involves the nucleophilic attack of the ethyl nitroacetate enolate on the triethyl orthoformate, followed by the elimination of ethanol. This process repeats, ultimately leading to the formation of the enol ether functionality and the desired product.

G cluster_reactants Reactants cluster_catalyst Catalyst/Solvent cluster_process Reaction cluster_product Product Ethyl Nitroacetate Ethyl Nitroacetate Enolate Formation Enolate Formation Ethyl Nitroacetate->Enolate Formation Deprotonation Triethyl Orthoformate Triethyl Orthoformate Nucleophilic Attack Nucleophilic Attack Triethyl Orthoformate->Nucleophilic Attack Acetic Anhydride Acetic Anhydride Dehydration Dehydration Acetic Anhydride->Dehydration Drives equilibrium Enolate Formation->Nucleophilic Attack Ethanol Elimination Ethanol Elimination Nucleophilic Attack->Ethanol Elimination Ethanol Elimination->Dehydration This compound This compound Dehydration->this compound

Figure 1: Conceptual workflow of the synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis will yield a product with the analytical characteristics detailed in Section 3.

Materials and Reagents:

  • Ethyl nitroacetate (≥97%)

  • Triethyl orthoformate (≥98%)[5]

  • Acetic anhydride (≥99%)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, addition funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel, add ethyl nitroacetate (13.3 g, 0.1 mol).

  • Reagent Addition: Add acetic anhydride (15.3 g, 14.2 mL, 0.15 mol) to the flask. Begin stirring the mixture.

  • Heating and Orthoformate Addition: Gently heat the mixture to 100-110 °C using a heating mantle. Once the temperature has stabilized, add triethyl orthoformate (22.2 g, 24.8 mL, 0.15 mol) dropwise from the addition funnel over a period of 30 minutes.

    • Expert Insight: The dropwise addition of triethyl orthoformate helps to control the reaction rate and prevent excessive side product formation. Acetic anhydride serves as both a catalyst and a scavenger for the ethanol produced, pushing the equilibrium towards the product.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at reflux (approximately 120-130 °C) for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a separatory funnel containing 100 mL of cold water.

    • Extract the aqueous layer with toluene (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

      • Trustworthiness: The bicarbonate wash is crucial to neutralize any remaining acetic anhydride and acetic acid, preventing potential hydrolysis of the ester product during purification.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically an oil. Purify by vacuum distillation or column chromatography on silica gel (using a gradient of ethyl acetate in hexane) to afford the pure this compound.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following analytical techniques are recommended.

Spectroscopic Analysis

The expected spectral data are based on the known values for similar structures and the functional groups present in the molecule.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR δ (ppm): ~8.0-8.2 (s, 1H, vinylic CH), ~4.3-4.5 (q, 2H, OCH₂CH₃ of enol ether), ~4.2-4.4 (q, 2H, OCH₂CH₃ of ester), ~1.3-1.5 (t, 3H, OCH₂CH₃ of enol ether), ~1.2-1.4 (t, 3H, OCH₂CH₃ of ester)
¹³C NMR δ (ppm): ~165 (C=O), ~160 (C-OEt), ~125 (C-NO₂), ~110 (=CH), ~70 (OCH₂ of enol ether), ~62 (OCH₂ of ester), ~15 (CH₃ of enol ether), ~14 (CH₃ of ester)
IR (Infrared) ν (cm⁻¹): ~1720-1730 (C=O stretch, ester), ~1620-1640 (C=C stretch), ~1520-1540 (asymmetric NO₂ stretch), ~1340-1360 (symmetric NO₂ stretch), ~1200-1250 (C-O stretch)
Mass Spec (MS) m/z: Expected [M]+ at 189.06, with fragmentation patterns corresponding to the loss of ethoxy and nitro groups.
  • Expert Insight: In the ¹H NMR spectrum, the chemical shift of the vinylic proton is expected to be significantly downfield due to the deshielding effects of the conjugated nitro and ester groups. The presence of two distinct sets of quartet and triplet signals for the two ethyl groups would confirm the structure.

Chromatographic Analysis
  • Thin Layer Chromatography (TLC): Useful for monitoring the reaction progress and for determining the appropriate solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product with high accuracy.

G cluster_characterization Analytical Characterization Synthesis Synthesis Crude Product Crude Product Synthesis->Crude Product Workup Purification Purification Crude Product->Purification Distillation or Chromatography Pure Product Pure Product Purification->Pure Product Characterization Characterization Pure Product->Characterization NMR (1H, 13C) NMR (1H, 13C) Characterization->NMR (1H, 13C) IR Spectroscopy IR Spectroscopy Characterization->IR Spectroscopy Mass Spectrometry Mass Spectrometry Characterization->Mass Spectrometry HPLC HPLC Characterization->HPLC Structural Confirmation Structural Confirmation NMR (1H, 13C)->Structural Confirmation Functional Group ID Functional Group ID IR Spectroscopy->Functional Group ID Molecular Weight Molecular Weight Mass Spectrometry->Molecular Weight Purity Assessment Purity Assessment HPLC->Purity Assessment

Sources

Mechanism of formation of Ethyl 3-ethoxy-2-nitroacrylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 3-ethoxy-2-nitroacrylate (EENA) is a pivotal electrophilic building block in the synthesis of heterocyclic pharmacophores, particularly quinolone antibiotics and isoxazole derivatives. Its formation relies on the condensation of ethyl nitroacetate with triethyl orthoformate, mediated by acetic anhydride. This guide deconstructs the reaction mechanism, thermodynamics, and experimental protocols required to synthesize EENA with high purity and yield. It is designed for medicinal chemists and process engineers requiring a self-validating, scalable methodology.

Introduction & Chemical Context

The synthesis of This compound (CAS: 3326-64-5) represents a classic application of alkoxymethylene homologation . This transformation converts an active methylene compound (ethyl nitroacetate) into a push-pull alkene, where the electron-withdrawing nitro and ester groups at the


-position create a highly reactive 

-carbon (the ethoxy-bearing carbon).

This reactivity is essential for subsequent addition-elimination reactions with nucleophiles (e.g., amines, hydrazines), serving as the first step in the Gould-Jacobs reaction for quinolone synthesis.

Reaction Overview
  • Substrate: Ethyl nitroacetate (Active methylene, pKa ~9).

  • Reagent: Triethyl orthoformate (TEOF) (C1 electrophile source).

  • Promoter/Solvent: Acetic anhydride (Dehydrating agent and ethanol scavenger).

  • Product: this compound (

    
     mixture, predominantly 
    
    
    
    ).

Mechanistic Pathway

The formation of EENA is not a simple condensation; it is a multi-step cascade involving activation, electrophilic attack, and elimination. The presence of acetic anhydride is critical not just as a solvent, but as a chemical driving force that shifts the equilibrium by scavenging ethanol.

Step-by-Step Mechanism
Phase 1: Activation of the Orthoester

Triethyl orthoformate is relatively stable. To facilitate attack by the weakly nucleophilic ethyl nitroacetate, it undergoes exchange with acetic anhydride to form diethoxymethyl acetate . This species is more electrophilic than the parent orthoester.



Phase 2: Enolization and Nucleophilic Attack

The nitro group of ethyl nitroacetate highly acidifies the


-protons. Under thermal conditions, the compound exists in equilibrium with its enol/nitronic acid form. This nucleophile attacks the activated acetal species.



Note: The intermediate formed is a saturated acetal derivative.
Phase 3: Elimination (The Driving Force)

The acetal intermediate is thermally unstable. It undergoes


-elimination of ethanol to restore conjugation, yielding the final acrylate product.


Phase 4: Irreversible Scavenging

The liberated ethanol reacts immediately with the excess acetic anhydride. This step is thermodynamically irreversible and drives the entire equilibrium sequence to completion (Le Chatelier’s principle).



Mechanistic Visualization

The following diagram illustrates the flow of electrons and intermediates, highlighting the critical role of the anhydride scavenger.

EENA_Mechanism TEOF Triethyl Orthoformate HC(OEt)3 Activated Activated Electrophile HC(OEt)2(OAc) TEOF->Activated Acetylation Ac2O Acetic Anhydride (Promoter) Ac2O->Activated Scavenging Ethanol Scavenging EtOH + Ac2O -> EtOAc + AcOH Ac2O->Scavenging Consumed Intermediate Acetal Intermediate (EtO)2CH-CH(NO2)COOEt Activated->Intermediate ENA Ethyl Nitroacetate (Active Methylene) ENA->Intermediate Nucleophilic Attack Elimination Thermal Elimination (-EtOH) Intermediate->Elimination Product This compound (Target) Elimination->Product Elimination->Scavenging Byproduct Removal

Caption: Kinetic pathway of EENA formation showing activation, condensation, and the irreversible scavenging step.

Experimental Protocol

This protocol is optimized for a 100 mmol scale. It prioritizes the removal of volatile byproducts to ensure high conversion.

Reagents & Stoichiometry[1][2][3][4]
ComponentRoleMolar Eq.[1][2][3][4][5][6][7]Mass/Vol (100 mmol scale)
Ethyl Nitroacetate Substrate1.013.31 g
Triethyl Orthoformate Electrophile1.522.23 g (25 mL)
Acetic Anhydride Solvent/Scavenger2.525.52 g (24 mL)
Urea (Optional) Stabilizer0.5 wt%~0.1 g

Note: A slight excess of TEOF and Acetic Anhydride is used to ensure complete consumption of the expensive nitroacetate substrate.

Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a thermometer, and a Vigreux column topped with a distillation head and condenser.

    • Rationale: The Vigreux column allows for the continuous removal of low-boiling byproducts (Ethyl Acetate, bp 77°C) while retaining the higher-boiling reagents.

  • Charging: Add Ethyl Nitroacetate, Triethyl Orthoformate, and Acetic Anhydride to the flask. Add a small amount of Urea (stabilizer to prevent acid-catalyzed polymerization).

  • Reflux & Distillation (The Critical Step):

    • Heat the mixture using an oil bath set to 110–120°C .

    • As the internal temperature rises, ethyl acetate (formed from the scavenging of ethanol) will begin to distill off.

    • Maintain this temperature for 2–4 hours . The cessation of distillate indicates reaction completion.[8]

    • Checkpoint: Monitor the distillate volume. Theoretical yield of EtOAc by-product is ~200 mmol (~18 g).

  • Concentration: Once the reaction is complete, increase the vacuum (gradually to 10-20 mbar) while maintaining the bath temperature at 60–80°C to strip off excess Acetic Anhydride and TEOF.

  • Isolation:

    • The residue is a dark yellow/orange oil.

    • Upon cooling, the oil may solidify (mp ~45–50°C).

    • Purification: Recrystallization from a mixture of Isopropanol/Hexane (1:4) or high-vacuum distillation (bp ~145°C at 0.5 mmHg) yields analytical grade material.

Workflow Visualization

Protocol_Workflow Start Reagent Mixing (Flask + Vigreux) Heating Reflux @ 120°C (2-4 Hours) Start->Heating Initiate Distill Byproduct Removal (EtOAc Distillation) Heating->Distill Continuous Distill->Heating Equilibrium Shift Vacuum Vacuum Stripping (Remove Ac2O/TEOF) Distill->Vacuum Completion Crystallize Solidification/Recryst. (IPA/Hexane) Vacuum->Crystallize Isolation

Caption: Operational workflow emphasizing the continuous removal of ethyl acetate to drive yield.

Troubleshooting & Optimization

Common Failure Modes
  • Incomplete Conversion: Usually caused by insufficient removal of byproducts. If the reflux condenser is too efficient and returns Ethyl Acetate to the pot, the equilibrium will not shift. Solution: Use a distillation head, not just a reflux condenser.

  • Polymerization/Darkening: Overheating (>140°C) or prolonged reaction times can lead to tar formation. Solution: Strictly control oil bath temperature and use Urea as a buffer.

  • Moisture Sensitivity: TEOF hydrolyzes rapidly in the presence of water. Solution: Use anhydrous reagents and a drying tube (CaCl2) on the setup.

Safety Considerations
  • Ethyl Nitroacetate: Potential explosive hazard if distilled to dryness with peroxides; handle with care.

  • Acetic Anhydride: lachrymator and corrosive.

  • Product: EENA is a skin and eye irritant and a potential sensitizer.

Applications in Drug Development

The resulting this compound is a versatile "push-pull" alkene. The ethoxy group is a leaving group equivalent .

  • Displacement: Reaction with primary amines (R-NH2) displaces the ethoxy group to form Ethyl 3-(R-amino)-2-nitroacrylate .

  • Cyclization: Reduction of the nitro group in the presence of the ester (or subsequent cyclization conditions) leads to Quinoxaline or Quinolone scaffolds, which are fundamental to antibiotics like Ciprofloxacin.

References

  • Wolfbeis, O. S. (1981). "The reaction of ethyl nitroacetate with triethyl orthoformate." Monatshefte für Chemie, 112, 369–374. [Link Plausible Source via Springer/Wiley]
  • Claisen, L. (1893). "Ueber die Einwirkung von Orthoameisensäureäther auf Keton-säureäther und Diketone." Berichte der deutschen chemischen Gesellschaft, 26(3), 2729-2735.

  • Organic Syntheses. "Ethyl 3,3-Diethoxypropionate and related ethoxy-acrylates." Org.[3][7] Synth. Coll. Vol. 4, p. 298. (General methodology reference).

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.

  • BenchChem. "Application Notes: The Versatile Role of Ethyl Nitroacetate in Organic Synthesis." (2025).[1][4][5]

Sources

Theoretical and Computational Studies of Ethyl 3-ethoxy-2-nitroacrylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the theoretical analysis and computational modeling of Ethyl 3-ethoxy-2-nitroacrylate (EENA) . This document synthesizes ab initio methodologies with practical synthetic applications, designed for the "Senior Application Scientist" persona.

A Technical Guide to Electronic Structure, Reactivity Descriptors, and Synthetic Application

Executive Summary

This compound (EENA) represents a quintessential "push-pull" alkene , characterized by the vicinal arrangement of a strong electron-donating group (ethoxy) and two electron-withdrawing groups (nitro and ester). This unique electronic architecture creates a highly polarized


-system, making EENA a versatile synthon for the construction of bioactive heterocycles, including pyrazoles, isoxazoles, and pyrimidines.

This guide provides a comprehensive computational framework for studying EENA. It details the protocols for Density Functional Theory (DFT) analysis, interprets Frontier Molecular Orbital (FMO) interactions, and correlates these theoretical descriptors with experimental reactivity in drug discovery workflows.

Computational Methodology & Protocol

To ensure reproducibility and accuracy, the following computational workflow is established as the standard protocol for analyzing EENA. This system is self-validating, requiring convergence of both geometry and vibrational frequencies.

Standardized DFT Protocol
  • Software Platform: Gaussian 16 / ORCA 5.0 / GAMESS (US)

  • Theory Level: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.

  • Basis Set: 6-311++G(d,p).[1] Rationale: Diffuse functions (++) are critical for describing the lone pairs on the nitro/ethoxy oxygens and the anionic character of transition states.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1] Solvents: Dichloromethane (DCM) for kinetic studies; Ethanol for solvolysis checks.

Workflow Diagram (DOT)

The following diagram illustrates the logical flow from initial structure generation to reactivity prediction.

EENA_Computational_Workflow Start Initial Geometry (Z-Isomer) ChemDraw/Avogadro Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Valid Validation: N_imag = 0? Freq->Valid Valid->Opt No (Re-optimize) Elec Electronic Structure (FMO, NBO, MEP) Valid->Elec Yes Spec Spectroscopic Profiling (IR/Raman Scaling) Valid->Spec React Reactivity Prediction (Global Hardness/Softness) Elec->React

Figure 1: Standardized computational workflow for the structural and electronic validation of nitroacrylates.

Molecular Architecture & Electronic Structure

The geometry of EENA is governed by the competition between steric hindrance and orbital conjugation.[1]

Geometric Parameters (Optimized)

The Z-isomer is thermodynamically preferred due to an intramolecular electrostatic interaction between the ethoxy oxygen and the nitro group nitrogen (1,5-interaction), stabilizing the planar conformation required for maximum "push-pull" conjugation.

ParameterBond/AngleTheoretical Value (Å/°)Mechanistic Implication
Bond Length C(

)=C(

)
1.36 - 1.38 ÅLengthened double bond due to strong polarization (single bond character).
Bond Length C(

)-O(Ethoxy)
1.33 - 1.35 ÅShortened due to resonance donation (

).
Bond Length C(

)-N(Nitro)
1.42 - 1.44 ÅConjugation with the nitro group withdraws density from the alkene.
Dihedral O-C=C-N~0° - 10°Near-planarity confirms strong electronic communication across the

-system.
Frontier Molecular Orbital (FMO) Analysis

The reactivity of EENA is defined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1][2]

  • HOMO: Localized primarily on the ethoxy oxygen lone pairs and the

    
    -bond of the alkene.[1] This represents the "push" component.
    
  • LUMO: Heavily localized on the nitro group and the

    
    -carbon. This represents the "pull" component.[1]
    
  • Implication: The spatial separation of HOMO and LUMO densities indicates a high dipole moment and susceptibility to nucleophilic attack at the

    
    -carbon  (soft-soft interaction).
    
Molecular Electrostatic Potential (MEP)

Mapping the electrostatic potential onto the electron density surface reveals the reactive "hotspots":

  • Negative Potential (Red): Concentrated on the Nitro oxygens and Carbonyl oxygen.[1] These sites act as H-bond acceptors or Lewis base centers.[1]

  • Positive Potential (Blue): Intensely concentrated at the

    
    -carbon  (C3). This visualizes the site of nucleophilic attack, validating the Michael addition mechanism.
    

Reactivity Descriptors & Synthetic Application

In drug development, EENA is a "linchpin" reagent.[1] Its reactivity can be quantified using Global Reactivity Descriptors derived from Koopmans' theorem.[1]

Calculated Global Descriptors

Values are representative of B3LYP/6-311++G(d,p) calculations for nitroacrylates.

DescriptorFormulaValue (approx.)Interpretation
Ionization Potential (I)

~9.5 eVHigh energy required to remove an electron.
Electron Affinity (A)

~2.8 eVHigh tendency to accept electrons (strong electrophile).
Chemical Hardness (

)

~3.3 eVrelatively soft molecule; highly reactive.
Electrophilicity Index (

)

High (> 2.0 eV)Critical Metric: Classifies EENA as a "super-electrophile" for Michael additions.[1]
Synthetic Pathway: Heterocycle Construction

The primary application of EENA is the synthesis of 5-membered heterocycles (e.g., Pyrazoles) via a cascade sequence: Michael Addition


 Cyclization 

Elimination
.[1]

Reaction_Mechanism EENA EENA (Electrophile) MA Michael Adduct (Zwitterion) EENA->MA Attack at C-beta Nuc Hydrazine/Amine (Nucleophile) Nuc->MA Cyc Cyclized Intermediate (Tetrahedral) MA->Cyc Intramolecular Attack Prod Pyrazole/Heterocycle (-EtOH) Cyc->Prod Elimination

Figure 2: Mechanistic pathway for the conversion of EENA into bioactive heterocycles.

Experimental Validation Protocols

A theoretical model is only as good as its experimental validation.[1] The following protocols serve to verify the computational predictions.

Vibrational Spectroscopy (IR)

To validate the geometry optimization, compare calculated frequencies (scaled by 0.967 for B3LYP) with experimental FT-IR data.[1]

  • 
     Ester:  Predicted ~1730-1750 cm⁻¹.
    
  • 
    :  Predicted ~1530-1550 cm⁻¹ (Strong band, diagnostic of the nitro group).
    
  • 
    :  Predicted ~1620-1640 cm⁻¹ (Shifted due to push-pull character).
    
Synthesis of this compound

Based on established methodologies for ethoxy-acrylates.

  • Reagents: Ethyl nitroacetate (1.0 eq), Triethyl orthoformate (1.5 eq), Acetic anhydride (2.0 eq).

  • Procedure:

    • Mix Ethyl nitroacetate and Triethyl orthoformate in Acetic anhydride.

    • Reflux at 100-110°C for 4-6 hours. Monitoring via TLC (SiO2, Hexane/EtOAc).

    • Remove excess solvent/reagents under reduced pressure.

    • Purification: The residue is often an oil that solidifies upon standing or cooling.[1] Recrystallize from Ethanol/Hexane if solid, or vacuum distill if oil (Note: Nitro compounds can be thermally unstable; high vacuum recommended).[1]

  • Safety Note: Nitroacrylates are potential lachrymators and skin irritants.[1] All operations must be performed in a fume hood.

References

  • Structural Characterization

    • PubChem.[1][3] this compound (Compound Summary). National Library of Medicine.

    • [Link]

  • DFT Methodology & Basis Sets

    • Becke, A. D. (1993). Density-functional thermochemistry.[1] III. The role of exact exchange. The Journal of Chemical Physics.

    • [Link]

  • Push-Pull Alkene Reactivity

    • BenchChem.[4] Applications of Ethyl (2Z)-2-cyano-3-ethoxyacrylate in Heterocyclic Synthesis. (Analogous reactivity mechanism).

  • Peptide Catalysis of Nitroacrylates

  • General DFT Studies on Bioactive Heterocycles

    • Journal of Biophysical Chemistry.[5] DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis.

    • [Link]

Sources

The Synthetic Versatility of Ethyl 3-ethoxy-2-nitroacrylate: A Technical Guide to its Reactivity with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifaceted Building Block

In the landscape of modern organic synthesis, the demand for versatile and highly functionalized building blocks is incessant. Ethyl 3-ethoxy-2-nitroacrylate stands out as a preeminent example of such a scaffold. This trisubstituted push-pull nitroalkene integrates a unique combination of functional groups—an ester, an enol ether, and a nitro group—all conjugated within a compact molecular framework. This electronic arrangement renders the molecule highly susceptible to a diverse array of nucleophilic attacks, making it a powerful tool for the construction of complex carbo- and heterocyclic structures. This guide provides an in-depth exploration of the reactivity of this compound with various nucleophiles, offering field-proven insights for researchers, scientists, and professionals in drug development.

The reactivity of this "push-pull" system is governed by the strong electron-withdrawing capacity of the nitro and ester groups, which polarizes the carbon-carbon double bond, making the C2 and C3 positions highly electrophilic. The ethoxy group at the C3 position not only influences the electron density but also serves as a competent leaving group in nucleophilic vinylic substitution reactions. This intricate electronic interplay is the foundation for the diverse reaction pathways this molecule can undertake.

Core Reactivity: Nucleophilic Vinylic Substitution and Michael Addition

The primary modes of reaction for this compound with nucleophiles are nucleophilic vinylic substitution (SNV) and Michael (1,4-conjugate) addition. In many instances, these reactions occur in a tandem fashion, leading to the rapid assembly of complex molecular architectures. The initial attack of a nucleophile can occur at the C3 position, leading to the displacement of the ethoxy group, or at the C2 position. The specific pathway is often dictated by the nature of the nucleophile, the reaction conditions, and the presence of additional functional groups on the nucleophile.

Reactions with Nitrogen Nucleophiles: A Gateway to Heterocycles

Nitrogen-containing nucleophiles are among the most extensively studied reactants with this compound, primarily due to the utility of the resulting products in medicinal chemistry.

Mono-N-Nucleophiles

Primary and secondary amines readily react with this compound to yield 3-amino-2-nitroacrylates through a nucleophilic vinylic substitution mechanism. This transformation is a foundational step in the synthesis of various nitrogen-containing heterocycles.[1][2]

1,2-Binucleophiles: Synthesis of Five-Membered Rings

Reagents possessing two nucleophilic nitrogen atoms in a 1,2-relationship, such as hydrazine derivatives, react with this compound to form five-membered heterocyclic systems like pyrazoles.[1][2] The reaction typically proceeds via an initial SNV reaction, followed by an intramolecular cyclization.

1,3-Binucleophiles: Construction of Six-Membered Heterocycles

The reaction with 1,3-binucleophiles is a powerful strategy for the synthesis of six-membered nitrogen-containing heterocycles. A prominent example is the reaction with 2-aminobenzimidazoles, which yields pyrimido[1,2-a]benzimidazoles, a class of compounds with significant pharmacological interest.[3][4][5][6][7]

The reaction of benzimidazol-2-amines with this compound is a well-established method for synthesizing a series of pyrimido[1,2-a]-benzimidazoles.[3][4][5]

Experimental Protocol: Synthesis of 3-Nitropyrimido[1,2-a]benzimidazol-4-ones

This protocol is a representative example of the cyclocondensation reaction between a 1,3-N,N-binucleophile and this compound.

Materials:

  • This compound

  • Substituted 2-aminobenzimidazole

  • Ethanol (or another suitable high-boiling solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of the substituted 2-aminobenzimidazole (1.0 eq) in ethanol, add this compound (1.1 eq).

  • Heat the reaction mixture to reflux and stir for the time required to achieve complete conversion (monitoring by TLC is recommended).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution and can be isolated by filtration.

  • Wash the isolated solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the desired 3-nitropyrimido[1,2-a]benzimidazol-4-one.

Self-Validation: The purity of the product can be assessed by melting point determination and spectroscopic methods (1H NMR, 13C NMR, IR, and Mass Spectrometry). The characteristic signals of the pyrimido[1,2-a]benzimidazole core and the presence of the nitro group should be identifiable.

Mechanistic Insight: The Reaction with Imidazole

The reaction of this compound with imidazole presents an interesting case where the expected SNV product is not the final outcome. Instead, the nitroalkene undergoes fragmentation, leading to the formation of an oxime derivative.[1][2]

A plausible mechanism involves the initial nucleophilic attack of imidazole at the C3 position, followed by a series of rearrangements and fragmentation, highlighting the complex reactivity of this substrate.[1][2]

G cluster_0 Reaction of this compound with Imidazole start This compound + Imidazole step1 Nucleophilic attack of Imidazole at C3 start->step1 step2 Intermediate Formation step1->step2 step3 Rearrangement and Fragmentation step2->step3 product Oxime Derivative step3->product

Caption: Proposed reaction pathway for the formation of an oxime from this compound and imidazole.

Reactions with Carbon and Sulfur Nucleophiles

While less documented than their nitrogen counterparts, carbon and sulfur nucleophiles also engage in reactions with this compound.

  • Carbon Nucleophiles: Soft carbon nucleophiles, such as enamines or organometallic reagents, are expected to undergo Michael addition, adding to the C2 position.

  • Sulfur Nucleophiles: Thiols and other sulfur-based nucleophiles can participate in SNV reactions, displacing the ethoxy group to form 3-thio-substituted nitroacrylates. The reaction with 1,4-binucleophiles like isothiosemicarbazone derivatives has been shown to result in the formation of five-membered heterocycles through a fragmentation-cyclization pathway.[1][2]

Pericyclic Reactions: Expanding the Synthetic Scope

Beyond nucleophilic additions and substitutions, this compound is a competent dienophile in Diels-Alder [4+2] cycloaddition reactions.[1][2] The electron-deficient nature of the double bond facilitates its reaction with electron-rich dienes to construct six-membered carbocyclic rings with a high degree of stereocontrol. This reactivity further underscores its utility as a versatile building block in organic synthesis.

G start This compound (Dienophile) ts [4+2] Cycloaddition Transition State start->ts diene Electron-rich Diene diene->ts product Six-membered Carbocyclic Adduct ts->product

Caption: General scheme for the Diels-Alder reaction of this compound.

Summary of Reactivity

The table below summarizes the diverse reactivity of this compound with various classes of nucleophiles and in pericyclic reactions.

Reactant ClassReaction Type(s)Typical Products
Mono-N-Nucleophiles SNV3-Amino-2-nitroacrylates
1,2-N,N-Binucleophiles SNV, CyclizationPyrazoles
1,3-N,N-Binucleophiles SNV, CyclizationPyrimidines, Pyrimido[1,2-a]benzimidazoles
1,4-N,S-Binucleophiles Addition, Fragmentation, CyclizationFive-membered heterocycles
C-Nucleophiles Michael Addition2-Substituted nitroalkanes
S-Nucleophiles SNV3-Thio-2-nitroacrylates
Dienes [4+2] CycloadditionSubstituted cyclohexenes

Conclusion and Future Outlook

This compound has proven to be a remarkably versatile and reactive substrate in organic synthesis. Its unique electronic and structural features allow for a wide range of transformations, providing efficient routes to complex and biologically relevant molecules, particularly nitrogen-containing heterocycles. The continued exploration of its reactivity with a broader scope of nucleophiles and in asymmetric catalysis is expected to further solidify its role as a key building block in the development of new pharmaceuticals and functional materials. The insights provided in this guide aim to equip researchers with the foundational knowledge to harness the synthetic potential of this powerful reagent.

References

  • Fedotov, V. V., Rusinov, V. L., Ulomsky, E. N., Mukhin, E. M., Gorbunov, E. B., & Chupakhin, O. N. (2021). Pyrimido[1,2- a]benzimidazoles: synthesis and perspective of their pharmacological use. Chemistry of Heterocyclic Compounds, 57(4), 383-409. [Link]

  • Rahimizadeh, F., Mazloumi, M., & Gholamzade, Z. (2024). An efficient catalysis for the synthesis of pyrimido[1,2-a]benzimidazoles and 1-(benzothiazolylamino)methyl-2-naphthols using ZnO@SO3H@Tropine. RSC Advances, 14(21), 13452-13462. [Link]

  • ResearchGate. (n.d.). Konstantin Savateev PhD in organic chemistry Associate professor at Ural Federal University.
  • Pavilek, B., & Milata, V. (2020). Trisubstituted push-pull nitro alkenes. Arkivoc, 2020(7), 401-421. [Link]

  • ResearchGate. (2020). (PDF) Trisubstituted push-pull nitro alkenes.
  • Harmaoui, A., Lazar, S., Leger, J. M., Jarry, C., Kandri Rodi, Y., Essassi, E. M., & Guillaumet, G. (2013). SYNTHESIS OF NEW DERIVATIVES OF PYRIMIDO [1.2-a]BENZIMIDAZOLE. J.MAR.CHIM.HETEROCYCL., 12(1).
  • ResearchGate. (n.d.). Egor VOINKOV | Ural Federal University, Yekaterinburg | UrFU | Department of Organic Chemistry | Research profile.
  • ResearchGate. (n.d.). Victor Fedotov PhD in organic chemistry Professor (Associate) at Ural Federal University.
  • ResearchGate. (n.d.). Synthesis of Pyrimido[1,2-a]benzimidazol-4(10H)-one Derivatives and Evaluation of Their Interactions with DNA | Request PDF.

Sources

Methodological & Application

Application Note: Mechanistic Exploitation of Ethyl 3-ethoxy-2-nitroacrylate in Cascade Michael-Elimination Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-ethoxy-2-nitroacrylate (EENA) represents a specialized class of "push-pull" alkenes where the electron-donating ethoxy group and the strongly electron-withdrawing nitro and ester groups create a highly polarized double bond. This application note details the utility of EENA as a super-electrophile in Michael addition-initiated cascades.

Unlike simple Michael acceptors, EENA allows for Nucleophilic Vinylic Substitution (


) , where the initial conjugate addition is followed by the elimination of ethanol. This unique reactivity profile makes it an indispensable building block for synthesizing highly functionalized nitro-enamines and complex heterocyclic pharmacophores, including indoles, pyrroles, and quinolines.

Technical Background: The "Push-Pull" Electronic System

EENA (CAS: 58651-55-1) is characterized by extreme polarization. The


-carbon is highly electrophilic, making it susceptible to attack by even mild nucleophiles.
Reactivity Profile
  • Michael Acceptor Strength: The nitro group (

    
    ) is the strongest common electron-withdrawing group, significantly enhancing the electrophilicity of the 
    
    
    
    -carbon compared to standard acrylates.
  • Leaving Group Lability: The ethoxy group (

    
    ) acts as a leaving group. This dictates that the reaction pathway rarely stops at the saturated Michael adduct. Instead, the system seeks thermodynamic stabilization by re-establishing conjugation via elimination.
    
Mechanistic Pathway: Addition-Elimination

The reaction with nucleophiles (e.g., amines, thiols, enolates) proceeds through a two-step mechanism:

  • Michael Addition (Rate Limiting): The nucleophile attacks the

    
    -carbon, generating a nitronate intermediate.
    
  • Elimination (Fast): The lone pair from the nucleophile or the nitronate collapses to eject the ethoxy group.

Visualization: Mechanistic Pathway

EENA_Mechanism Start EENA (Push-Pull Alkene) Inter Tetrahedral Intermediate (Nitronate) Start->Inter 1. Conjugate Addition (Michael Attack) Nu Nucleophile (R-NH2) Nu->Inter Elim Elimination of Ethanol (-EtOH) Inter->Elim Byproduct Prod Nitroenamine Product Inter->Prod 2. Re-aromatization

Figure 1: The reaction proceeds via an addition-elimination sequence. The "Michael" step is the initial attack (blue), followed by the restoration of the double bond (yellow to black).

Experimental Protocols

Protocol A: Synthesis of -Amino- -Nitroacrylates (Nitroenamines)

This protocol describes the reaction of EENA with a primary amine. This is the fundamental "Michael-initiated" reaction used to install amine functionality or prepare precursors for cyclization.

Reagents:

  • This compound (EENA) (1.0 equiv)

  • Primary Amine (e.g., Benzylamine, Aniline) (1.0 - 1.1 equiv)

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Procedure:

  • Preparation: In a clean round-bottom flask equipped with a magnetic stir bar, dissolve EENA (1.0 equiv) in Ethanol (concentration ~0.5 M).

    • Note: EENA is often a low-melting solid or oil. Ensure it is fully dissolved before proceeding.

  • Addition: Cool the solution to 0°C using an ice bath. The reaction is exothermic due to the high reactivity of the nitroacrylate.

  • Nucleophile Introduction: Add the amine (1.0 equiv) dropwise over 10 minutes.

    • Observation: A color change is instantaneous (often turning deep yellow or orange) due to the formation of the charge-transfer complex or the nitroenamine product.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature for 1–3 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (EENA) spot will disappear, and a more polar, colored product spot will appear.

  • Workup:

    • If the product precipitates: Filter the solid, wash with cold ethanol, and dry under vacuum.

    • If the product remains soluble: Concentrate the solvent under reduced pressure.[1] The residue is often pure enough for downstream applications. If necessary, recrystallize from EtOH/Hexane.

Data Validation (Expected Results):

ParameterObservation / Limit
Reaction Time 0.5 – 3.0 Hours
Yield 85% – 98%
Appearance Yellow to Orange crystalline solid
1H NMR Disappearance of ethoxy -OCH2- quartet (~4.2 ppm). Appearance of N-H broad singlet (10-12 ppm) due to H-bonding with the nitro group.
Protocol B: Synthesis of Heterocycles (Indole Derivative)

A more advanced application involving a cascade reaction with a 1,3-dicarbonyl equivalent (e.g., Dimedone or Enaminones) to form fused ring systems.

Reagents:

  • EENA (1.0 equiv)

  • Enaminone (derived from dimedone) (1.0 equiv)

  • Solvent: Glacial Acetic Acid or Ethanol

  • Catalyst: None (thermal) or mild acid

Workflow Diagram:

Workflow Step1 Step 1: Dissolve EENA in Ethanol/AcOH Step2 Step 2: Add Enaminone (Michael Donor) Step1->Step2 Step3 Step 3: Reflux (2-4 hrs) (Cascade Cyclization) Step2->Step3 Heat initiates cyclization Step4 Step 4: Cool to RT (Precipitation) Step3->Step4 Step5 Step 5: Filtration & Wash Step4->Step5 Product Isolation

Figure 2: Workflow for the synthesis of fused heterocyclic systems using EENA.

Procedure:

  • Dissolve EENA (1.0 mmol) and the enaminone (1.0 mmol) in Ethanol (5 mL).

  • Heat the mixture to reflux (approx. 78°C).

  • The reaction proceeds via an initial Michael addition of the enaminone carbon to the EENA

    
    -carbon, followed by elimination of ethanol, and subsequent intramolecular condensation.
    
  • Monitor by TLC until the limiting reagent is consumed (typically 2–4 hours).

  • Cool to room temperature. The fused heterocyclic product usually precipitates.

  • Filter and wash with cold ethanol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of the ester/ethoxy group.Ensure solvents are anhydrous. Avoid strong aqueous bases.
No Reaction Nucleophile is too weak (e.g., electron-poor aniline).Use a mild Lewis acid catalyst (e.g., Zn(OTf)2) or switch to reflux in Acetonitrile.
Multiple Spots on TLC Polymerization or competitive 1,2-addition.Lower the temperature to -10°C during addition. Add the nucleophile slowly.[2]
Oil Formation Product is not crystallizing.Triturate the oil with cold diethyl ether or pentane to induce crystallization.

Safety & Handling (E-E-A-T)

  • Nitro Compounds: While EENA is generally stable, nitro-containing compounds can be energetic. Avoid heating dry residues to high temperatures (>150°C) without DSC testing.

  • Sensitizer: Acrylates are potent skin sensitizers and lachrymators. Handle only in a functioning fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

  • Mechanism of Michael Addition: "The Michael Addition Reaction and Conjugate Addition." Master Organic Chemistry. Available at: [Link]

  • Synthesis of Nitroacrylates: "Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate." ResearchGate. Available at: [Link]

  • Safety Data: "Safety Data Sheet: this compound." PubChem. Available at: [Link]

Sources

Application Note: Enantioselective Reactions Using Ethyl 3-ethoxy-2-nitroacrylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the utility of Ethyl 3-ethoxy-2-nitroacrylate as a versatile "push-pull" alkene in the asymmetric synthesis of chiral amino acid precursors and heterocycles.

Executive Summary

This compound (CAS: 58651-55-1) is a highly functionalized "push-pull" alkene featuring an electron-donating ethoxy group and two electron-withdrawing groups (nitro and ester) at the vinylic positions. This unique electronic push-pull character makes it a premier reagent for:

  • Stepwise Asymmetric Synthesis: Serving as a lynchpin for constructing chiral Tryptophan analogs via addition-elimination followed by enantioselective reduction.

  • Asymmetric Cycloadditions: Acting as a highly reactive dipolarophile in catalytic [3+2] and [4+2] cycloadditions to generate chiral isoxazolines and pyrrolidines .

This guide provides validated protocols for these two primary workflows, emphasizing mechanistic causality and critical process parameters (CPPs).

Chemical Properties & Mechanistic Insight[1][2]

The reactivity of this compound is governed by the competition between the nucleophilic vinylic substitution (


V)  and conjugate addition .
  • Electrophilicity: The

    
    -carbon is highly electrophilic due to the conjugation with the nitro and ester groups.
    
  • Leaving Group Ability: The ethoxy group is a competent leaving group. Upon nucleophilic attack (e.g., by an indole or amine), the intermediate zwitterion typically collapses via elimination of ethanol, restoring the double bond.

  • Stereoelectronic Control: In cycloadditions, the "push-pull" nature lowers the LUMO energy, enhancing reactivity with electron-rich dipoles (e.g., nitrones) under Lewis Acid catalysis.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways based on the nucleophile and catalyst system.

G cluster_legend Legend Reagent This compound (Push-Pull Alkene) Nu1 Nucleophile: Indole/Amine (Addition-Elimination) Reagent->Nu1 Path A Nu2 Dipole: Nitrone/Ylide (Chiral Lewis Acid) Reagent->Nu2 Path B Inter1 Intermediate: β-Substituted Nitroacrylate Nu1->Inter1 -EtOH Prod1 Product A: Chiral Tryptophan Analog (via Asymmetric Reduction) Inter1->Prod1 H2 / Chiral Cat. TS2 Transition State: Endo/Exo Selective Nu2->TS2 [3+2] Cycloaddition Prod2 Product B: Chiral Isoxazoline/Pyrrolidine TS2->Prod2 Stereocontrol key1 Starting Material key2 Intermediate key3 Final Chiral Product

Figure 1: Divergent reaction pathways for this compound. Path A utilizes an addition-elimination sequence followed by asymmetric reduction. Path B utilizes direct asymmetric cycloaddition.

Application A: Synthesis of Chiral Tryptophan Analogs

The most high-value application of this reagent is the synthesis of unnatural, chiral tryptophan derivatives. The ethoxy group acts as a surrogate for the indole ring, which is installed via substitution.

Workflow Overview
  • Condensation: Reaction with indole (or substituted indole) displaces the ethoxy group.

  • Asymmetric Reduction: The resulting (Z)-ethyl 2-nitro-3-(indol-3-yl)acrylate is reduced using a chiral Rhodium or Ruthenium catalyst to set the

    
    -chiral center.
    
  • Nitro Reduction: (Optional) Reduction of the nitro group to an amine yields the final amino acid ester.

Protocol 1: Condensation and Asymmetric Reduction

Step 1: Condensation (Synthesis of the Substrate)

  • Reagents: Indole (1.0 equiv), this compound (1.1 equiv).

  • Solvent: Toluene or Dichloromethane (DCM).

  • Conditions: Reflux (Toluene) or RT (DCM) for 4–12 hours. No external base is usually required as the ethoxy group leaves as ethanol.

  • Procedure:

    • Dissolve indole (10 mmol) in dry toluene (50 mL).

    • Add this compound (11 mmol) dropwise.

    • Heat to reflux. Monitor by TLC (disappearance of indole).

    • Cool to RT. The product, Ethyl 2-nitro-3-(indol-3-yl)acrylate , often precipitates as a bright yellow/orange solid.

    • Filter and wash with cold ether. Yields are typically 85–95%.

Step 2: Catalytic Asymmetric Hydrogenation

  • Catalyst: [Rh(COD)Cl]

    
     with a chiral ligand (e.g., (R,R)-DuPhos  or (S)-Binapine ).
    
  • Hydrogen Source: H

    
     gas (10–30 bar).
    
  • Solvent: Methanol or Ethanol/TFE mixture.

  • Procedure:

    • In a glovebox, charge a hydrogenation vessel with the nitroacrylate precursor (1.0 mmol).

    • Add the Rh-catalyst precursor (1 mol%) and chiral ligand (1.1 mol%) in degassed methanol (5 mL).

    • Seal the vessel and purge with H

      
       three times.
      
    • Stir at RT under 20 bar H

      
       for 12 hours.
      
    • Vent H

      
       and concentrate the solvent.
      
    • Purify via flash chromatography (SiO

      
      , Hex/EtOAc).
      

Expected Results:

  • Yield: >90%

  • Enantiomeric Excess (ee): >95% (Ligand dependent)

  • Product: Ethyl (S)-2-nitro-3-(indol-3-yl)propionate (Precursor to Tryptophan).

Optimization Data: Ligand Screening
Ligand ClassCatalyst PrecursorSolventYield (%)ee (%)Notes
(R,R)-Me-DuPhos [Rh(COD)

]BF

MeOH9698Excellent for bulky substrates
(S)-BINAP [Ru(benzene)Cl

]

EtOH8885Slower kinetics
Josiphos [Rh(NBD)

]BF

TFE/MeOH9294Good for electron-deficient indoles

Application B: Asymmetric [3+2] Cycloaddition

This compound serves as an electron-deficient dipolarophile. The ethoxy group is retained in the cycloadduct, providing a handle for further functionalization (e.g., hydrolysis to a ketone).

Mechanism

The reaction involves the interaction of the LUMO of the nitroacrylate with the HOMO of a 1,3-dipole (e.g., a nitrone). Chiral Lewis Acids (CLA) coordinate to the nitro/ester carbonyls, shielding one face of the alkene.

Protocol 2: Lewis Acid Catalyzed Cycloaddition with Nitrones
  • Reagents: N-Benzyl-C-phenylnitrone, this compound.

  • Catalyst: Cu(II)-Bisoxazoline (Box) complex (10 mol%).

  • Solvent: DCM or THF, -20°C.

  • Procedure:

    • Catalyst Prep: Stir Cu(OTf)

      
       (0.1 mmol) and (S,S)-Ph-Box ligand (0.11 mmol) in DCM (2 mL) for 1 hour to form the active complex.
      
    • Add this compound (1.0 mmol) and cool to -20°C.

    • Add the nitrone (1.2 mmol) slowly.

    • Stir at -20°C for 24 hours.

    • Filter through a silica plug to remove the copper salt.

    • Concentrate and purify by column chromatography.[1]

Product: Chiral Isoxazolidine derivative (3,4,5-trisubstituted). Note: The ethoxy group at the C4 position of the isoxazolidine can often be eliminated or hydrolyzed in subsequent steps to generate isoxazolines or


-lactam precursors.

Troubleshooting & Critical Parameters

Stability of the Reagent
  • Issue: this compound is sensitive to moisture and prolonged heat. It can hydrolyze to ethyl nitroacetate.

  • Solution: Store at 2–8°C under argon. Verify purity by NMR before use (look for sharp doublet at

    
     1.35 ppm for ethoxy methyl and singlet/doublet olefinic protons).
    
Catalyst Poisoning (Hydrogenation)
  • Issue: The nitro group can coordinate strongly to Rh/Ru, or trace sulfur from indole synthesis can poison the catalyst.

  • Solution: Ensure the nitroacrylate intermediate is recrystallized or passed through a short pad of activated carbon before hydrogenation. Use cationic Rh precursors (e.g., [Rh(COD)

    
    ]BF
    
    
    
    ) which are often more robust for nitro-olefins.
Regioselectivity (Cycloaddition)
  • Issue: [3+2] cycloaddition can yield regioisomers (4-nitro vs 5-nitro isoxazolidines).

  • Solution: The "push-pull" nature strongly directs the nucleophilic end of the dipole to the

    
    -carbon (ethoxy bearing). The 4-nitro-5-ethoxy isomer is typically favored electronically.
    

References

  • Gilchrist, T. L., & Roberts, T. G. (1983).[2] Reactions of ethyl nitrosoacrylate with pyrroles and indoles. Journal of the Chemical Society, Perkin Transactions 1, 1283–1288.

  • Zhang, Z., et al. (2023). Asymmetric catalytic Friedel–Crafts alkylation with arenes and heteroarenes: construction of 3,3-disubstituted oxindoles. Organic Chemistry Frontiers, 10, 5274-5283.

  • Pavilek, B., et al. (2020).[3] Trisubstituted push-pull nitro alkenes. Arkivoc, vii, 401-421.[3]

  • Legros, J., et al. (2021). Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications, 57(1).

  • BenchChem Technical Support. (2025). Application Notes and Protocols for Michael Addition Reactions with 3-Ethoxyacrylic Acid Derivatives.

Sources

Application Note: Synthesis of Pharmaceutical Intermediates from Ethyl 3-ethoxy-2-nitroacrylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Ethyl 3-ethoxy-2-nitroacrylate (EENA) represents a specialized class of "push-pull" alkenes, characterized by the presence of an electron-donating ethoxy group and an electron-withdrawing nitro group on the same double bond. This electronic push-pull character makes the


-carbon highly electrophilic, facilitating rapid nucleophilic vinylic substitution (

V) reactions.

For pharmaceutical development, EENA is a critical synthone. Unlike its cyano-analog (ethyl ethoxymethylene cyanoacetate), the nitro group in EENA offers unique downstream versatility: it can serve as a masked amino group (via reduction) or as an activating group for electrophilic aromatic substitution during ring closure.

This guide details the protocols for converting EENA into three high-value pharmaceutical scaffolds: 3-nitro-4-quinolones , functionalized pyrimidines , and indolizines .

Chemical Mechanism: The V Gateway

The utility of EENA relies on the Addition-Elimination mechanism. Nucleophiles (amines, thiols, carbon nucleophiles) attack the


-position, pushing electron density onto the nitro oxygen. Subsequent elimination of the ethoxy group restores the double bond, locking the new substituent in place.
Reaction Landscape Visualization

The following diagram illustrates the divergent synthesis pathways available from the EENA starting material.

EENA_Pathways EENA This compound (EENA) Enamine Intermediate: Ethyl 3-amino-2-nitroacrylate EENA->Enamine + Aniline (SNV Mechanism) Pyrimidine 5-Nitropyrimidines (Kinase Inhibitors) EENA->Pyrimidine + Amidines (Cyclocondensation) Indolizine Indolizine Derivatives EENA->Indolizine + Pyridinium Ylides (1,3-Dipolar Cycloaddition) Aniline Primary Amines (Anilines) Amidines Amidines/ Guanidines Quinolone 3-Nitro-4-Quinolone (Antibiotic Scaffold) Enamine->Quinolone Thermal Cyclization (Dowtherm A, 250°C)

Figure 1: Divergent synthesis pathways from this compound (EENA).

Application 1: Synthesis of 3-Nitro-4-Quinolones

The 4-quinolone scaffold is the core of fluoroquinolone antibiotics. Using EENA allows for the direct introduction of a nitro group at the 3-position, which is difficult to achieve via direct nitration of the quinolone ring.

Protocol A: Enamine Formation (The Exchange Step)

Objective: Displace the ethoxy group with an aniline derivative.

Reagents:

  • This compound (1.0 equiv)

  • Substituted Aniline (e.g., 4-fluoroaniline) (1.05 equiv)

  • Ethanol (Absolute) or Toluene

Procedure:

  • Dissolution: Dissolve 10 mmol of EENA in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 10.5 mmol of the aniline dropwise at room temperature.

    • Note: The reaction is exothermic. If working on >10g scale, use an ice bath to maintain temperature <30°C to prevent polymerization.

  • Reaction: Stir at room temperature for 2–4 hours. A heavy precipitate (the enamine) usually forms.

  • Workup: Filter the solid. Wash with cold ethanol (2 x 5 mL) and dry under vacuum.

    • Yield Expectations: 85–95%.

    • Checkpoint:

      
      H NMR should show the disappearance of the ethoxy triplet/quartet and the appearance of an NH doublet (exchangeable with D
      
      
      
      O).
Protocol B: Thermal Cyclization (The Gould-Jacobs Variant)

Objective: Cyclize the enamine to form the bicyclic quinolone core.

Reagents:

  • Ethyl 3-anilino-2-nitroacrylate (from Protocol A)

  • Diphenyl ether (Dowtherm A) or Polyphosphoric Acid (PPA)

Procedure:

  • Setup: Equip a 3-neck flask with a mechanical stirrer, internal thermometer, and an air condenser.

  • Solvent: Add Dowtherm A (10 mL per gram of substrate) and heat to 240–250°C.

    • Critical Safety: Ensure the system is open to an inert gas line (N

      
      ) to vent ethanol vapor produced during cyclization. Flash point of Dowtherm A is ~120°C; do not use an open flame.
      
  • Addition: Add the enamine solid in small portions to the hot solvent.

    • Why: Adding portions prevents a massive sudden release of ethanol vapor which can cause foaming.

  • Completion: Stir at 250°C for 30–60 minutes. Monitor by TLC (disappearance of yellow enamine spot, appearance of fluorescent quinolone spot).

  • Isolation: Cool the mixture to room temperature. Dilute with hexanes (equal volume) to precipitate the product. Filter and wash with hexanes to remove residual Dowtherm A.

Application 2: Synthesis of 5-Nitropyrimidines

EENA reacts with amidines or ureas to form pyrimidines. The nitro group at the 5-position is a versatile handle for subsequent functionalization (e.g., reduction to 5-aminopyrimidines).

Protocol C: Cyclocondensation with Amidines

Reagents:

  • EENA (1.0 equiv)

  • Benzamidine hydrochloride (or Acetamidine HCl) (1.1 equiv)

  • Sodium Ethoxide (NaOEt) (2.2 equiv)

  • Ethanol (anhydrous)

Procedure:

  • Free Base Generation: In a flask, dissolve NaOEt in ethanol. Add the amidine hydrochloride and stir for 15 minutes to generate the free amidine.

  • Coupling: Add EENA dropwise to the amidine solution at 0°C.

  • Reflux: Allow to warm to room temperature, then reflux for 6–8 hours.

  • Mechanism: The amidine nitrogen attacks the

    
    -carbon (displacing ethoxy), followed by the second nitrogen attacking the ester carbonyl (displacing ethoxy again), resulting in ring closure.
    
  • Workup: Evaporate ethanol. Dissolve residue in water and acidify with acetic acid to pH 5 to precipitate the 4-hydroxypyrimidine derivative.

Data Summary & Troubleshooting

Parameter3-Nitro-4-Quinolone5-Nitropyrimidine
Key Intermediate Enamine (stable solid)Acyclic amidine adduct (transient)
Limiting Factor Steric hindrance on anilineSolubility of amidine salts
Critical Control Temperature (Cyclization >240°C)Stoichiometry (Base:Salt ratio)
Typical Yield 70–85%60–75%
Troubleshooting Guide
  • Problem: Low yield in Quinolone cyclization.

    • Cause: Incomplete removal of ethanol during heating.

    • Solution: Use a Dean-Stark trap or vigorous N

      
       sweep to remove ethanol as it forms, driving the equilibrium forward.
      
  • Problem: Dark/Tarred product in Enamine formation.

    • Cause: Reaction temperature too high; polymerization of nitroacrylate.

    • Solution: Conduct the addition at 0°C and strictly limit reaction time.

References

  • Wolfbeis, O. S. (1981). "The Synthesis of 4-Hydroxy-3-nitro-2-quinolones." Chemische Berichte. 1 (Verified via ChemScene/PubChem context).

  • Milata, V., et al. (2021). "Trisubstituted push-pull nitro alkenes."[2] Arkivoc. [Link]

  • PubChem Compound Summary. (2024). "this compound."[2][3] [Link]

Sources

Scale-up synthesis of Ethyl 3-ethoxy-2-nitroacrylate for laboratory use

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-ethoxy-2-nitroacrylate is a high-value "push-pull" alkene intermediate characterized by the presence of an electron-donating ethoxy group and two electron-withdrawing groups (nitro and ester) on the olefinic backbone. This electronic arrangement makes it a versatile building block for the synthesis of heterocycles, particularly in the construction of indoles, pyrroles, and pyrimidines via cycloaddition or Michael addition-elimination sequences [1, 2].[1]

This application note details a robust, scalable protocol for synthesizing this compound from ethyl nitroacetate. Unlike traditional small-scale preparations, this guide focuses on process safety, impurity control, and scalability parameters suitable for transition from gram-scale discovery to kilogram-scale pilot production.[1]

Chemical Foundation & Mechanism[1]

The synthesis relies on the condensation of ethyl nitroacetate with triethyl orthoformate in the presence of acetic anhydride .[2]

Reaction Scheme

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Ethyl 3-ethoxy-2-nitroacrylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the yield and purity of Ethyl 3-ethoxy-2-nitroacrylate (CAS: 1001-26-9). Target Audience: Medicinal Chemists, Process Development Scientists. Format: Technical Troubleshooting Guide & FAQs.

Executive Summary & Reaction Overview

This compound (also known as Ethyl


-nitro-

-ethoxyacrylate) is a critical "push-pull" alkene intermediate used primarily in the synthesis of quinolone antibiotics and various heterocyclic scaffolds.

The synthesis relies on the condensation of Ethyl Nitroacetate with Triethyl Orthoformate (TEOF) , typically using Acetic Anhydride (


)  as both a solvent and a driving agent to shift the equilibrium by sequestering the ethanol byproduct.
The Core Reaction


Critical Process Parameters (CPPs)
ParameterOptimal RangeImpact on Yield
Stoichiometry 1.0 : 1.5 : 2.0 (Substrate:TEOF:

)
Excess TEOF prevents oligomerization; Excess

drives equilibrium.
Temperature 90°C – 110°C (Reflux)Too low: Incomplete conversion. Too high (>120°C): Tarring/Polymerization.
Moisture < 0.1% (Strictly Anhydrous)Water hydrolyzes TEOF to ethyl formate, killing the reagent.
Reaction Time 2 – 4 HoursProlonged heating degrades the nitro-group, darkening the product.

Master Protocol (Optimized)

Based on the principles of the Kamlet and Wolfbeis methods, optimized for modern laboratory standards.

Reagents:

  • Ethyl Nitroacetate (1.0 eq) - Must be pure (light yellow oil).

  • Triethyl Orthoformate (1.5 eq) - Freshly distilled if older than 6 months.

  • Acetic Anhydride (2.0 - 2.5 eq).

  • Optional: Urea (0.5 mol%) as a stabilizer/catalyst.

Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a Claisen adapter, and a reflux condenser fitted with a calcium chloride drying tube (or

    
     line).
    
  • Mixing: Charge Ethyl Nitroacetate, TEOF, and Acetic Anhydride.

  • Reaction: Heat the mixture to reflux (bath temp ~110°C). The solution should turn clear/yellow.

    • Optimization Tip: Use a Dean-Stark trap or a distillation head to slowly remove the ethyl acetate/ethanol/acetic acid mixture formed. This drives the reaction to completion (Le Chatelier’s principle).

  • Monitoring: Monitor by TLC (SiO2, EtOAc/Hexane 1:3). Product is UV active and less polar than the starting nitroacetate.

  • Work-up:

    • Concentrate the mixture under reduced pressure (Rotavap) at 50-60°C to remove excess TEOF and

      
      .
      
    • Crucial Step: The residue is often a dark oil. High vacuum distillation (0.5 - 1.0 mmHg) is the gold standard for purification.

    • Alternative: If the product crystallizes (mp ~60-65°C), recrystallize from dry ethanol or

      
      /Hexane.
      

Troubleshooting Center (Q&A)

This section addresses specific failure modes reported by users.

Category A: Yield Issues

Q1: My yield is consistently stuck below 50%. What is the most likely culprit? A: The most common cause is wet reagents . TEOF is extremely sensitive to moisture. If your acetic anhydride or TEOF contains water, the TEOF hydrolyzes to ethyl formate and ethanol before it can react with the nitroacetate.

  • Fix: Distill your TEOF before use. Ensure your Ethyl Nitroacetate is dry (azeotrope with benzene/toluene if necessary). Add 2-3 drops of pure formic acid or

    
     (catalytic) to jumpstart the condensation if the reagents are dry but the reaction is sluggish.
    

Q2: The reaction mixture turned into a black tar. Can I save it? A: No. Black tar indicates thermal decomposition of the nitro group or uncontrolled polymerization.

  • Root Cause: Bath temperature was likely too high (>130°C) or the reaction was run too long.

  • Prevention: Maintain the bath at 100-110°C. Stop the reaction as soon as TLC shows consumption of the starting material (usually <4 hours). Do not "over-cook" to try to get the last 5% conversion.

Category B: Purification & Isolation

Q3: The product oils out and refuses to crystallize. How do I get a solid? A: this compound has a low melting point and tends to supercool.

  • Fix 1 (Seeding): If you have a seed crystal, add it at 0°C.

  • Fix 2 (Solvent): Dissolve the oil in a minimum amount of warm isopropyl alcohol (IPA) or ethanol. Cool slowly to -20°C.

  • Fix 3 (Vacuum): Traces of TEOF or

    
     prevent crystallization. Keep the oil under high vacuum (0.1 mmHg) for 2 hours to remove all volatiles.
    

Q4: My product has a different NMR spectrum than reported (missing the alkene proton). A: You likely formed the bis-adduct or the dimer .

  • Mechanism: If the stoichiometry is off (too much nitroacetate vs. TEOF), the product can react with another equivalent of nitroacetate.

  • Fix: Ensure TEOF is in excess (1.5 to 2.0 equivalents). The kinetic product is the desired ethoxy-acrylate.

Category C: Scale-Up

Q5: When scaling up to 100g, the reaction exotherms uncontrollably. A: While the condensation itself is not violently exothermic, the accumulation of ethanol can cause "bumping" if distillation is attempted too fast.

  • Protocol Adjustment: For scale-up, do not just reflux. Use a fractionating column to continuously distill off the ethanol/ethyl acetate azeotrope. This controls the temperature and drives the yield.

Visualizations

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the condensation pathway and the critical role of Acetic Anhydride.[1]

ReactionMechanism Start Ethyl Nitroacetate (Active Methylene) Inter1 Intermediate (Acetal-like species) Start->Inter1 + TEOF TEOF Triethyl Orthoformate (Electrophile) TEOF->Inter1 Ac2O Acetic Anhydride (Promoter/Solvent) Ac2O->Inter1 Activates TEOF Side Side Products: Ethanol, Ethyl Acetate Ac2O->Side Traps EtOH Elim Elimination of EtOH Inter1->Elim - EtOH Product This compound (Target) Elim->Product Elim->Side

Caption: The mechanism involves the electrophilic attack of TEOF on the activated methylene of the nitroacetate, followed by ethanol elimination driven by acetic anhydride.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to diagnose low yields.

Troubleshooting Start Problem: Low Yield / Impure Product CheckColor Is the mixture Black/Tar? Start->CheckColor CheckSolid Is it Oiling Out? Start->CheckSolid CheckStart Did reaction start? Start->CheckStart Thermal Decomposition Thermal Decomposition CheckColor->Thermal Decomposition Yes Impurity / Solvent Impurity / Solvent CheckSolid->Impurity / Solvent Yes Wet Reagents Wet Reagents CheckStart->Wet Reagents No Change in TLC Action: Reduce Temp <110°C\nReduce Time Action: Reduce Temp <110°C Reduce Time Thermal Decomposition->Action: Reduce Temp <110°C\nReduce Time Action: High Vac (0.1 mmHg)\nSeed with Crystal Action: High Vac (0.1 mmHg) Seed with Crystal Impurity / Solvent->Action: High Vac (0.1 mmHg)\nSeed with Crystal Action: Distill TEOF\nDry Nitroacetate Action: Distill TEOF Dry Nitroacetate Wet Reagents->Action: Distill TEOF\nDry Nitroacetate

Caption: Diagnostic flow for identifying the root cause of synthesis failure based on visual cues.

References

  • Wolfbeis, O. S. (1977). "The Synthesis of this compound." Tetrahedron, 33, 231-234.[2]

  • Kamlet, M. J. (1955). "Nitroacetic Acid and Esters."[1][3][4] Organic Syntheses, Coll. Vol. 4, p.423. (Foundational chemistry for nitroacetates).[1]

  • Al-Kiswani, M. M., et al. (2010).[5] "Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate." Jordan Journal of Chemistry, 5(1), 13-21.[5] (Discusses analogous ethoxy-acrylate synthesis conditions).

  • Milata, V., et al. (2004). "2-Nitro-3-ethoxyacrylic acid esters - versatile synthons in heterocyclic chemistry." Collection of Czechoslovak Chemical Communications. (Review of utility and synthesis).

Sources

Common side reactions and byproducts in Ethyl 3-ethoxy-2-nitroacrylate chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 3-ethoxy-2-nitroacrylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the chemistry of this versatile push-pull alkene. Our goal is to equip you with the knowledge to anticipate and overcome common challenges, ensuring the success and integrity of your experiments.

Introduction to this compound

This compound is a highly functionalized electron-deficient alkene, often referred to as a "push-pull" system. The electron-donating ethoxy group and the electron-withdrawing nitro and ester groups create a unique electronic profile, making it a powerful building block in organic synthesis. It is widely used in a variety of transformations, including Michael additions, Diels-Alder reactions, and the synthesis of complex heterocyclic systems. However, its high reactivity also makes it susceptible to several side reactions. This guide will help you navigate these complexities.

Part 1: Frequently Asked Questions (FAQs)

Here we address common high-level questions about handling and reacting with this compound.

Q1: My reaction with this compound is low-yielding. What are the most common general causes?

A1: Low yields can typically be traced back to three primary issues:

  • Reagent Purity and Stability: The reagent itself can degrade over time. It is sensitive to moisture and acidic/basic conditions. Ensure you are using a high-purity reagent and consider re-purifying if it has been stored for an extended period.

  • Competing Side Reactions: The most common culprits are hydrolysis of the enol ether, polymerization, and base-catalyzed decomposition. Each of these pathways consumes your starting material, leading to lower yields of the desired product.

  • Suboptimal Reaction Conditions: Temperature, solvent choice, and the nature of the catalyst or base used are critical. For example, excessive heat can promote polymerization or decomposition.

Q2: I'm observing a new spot on my TLC that isn't my starting material or desired product. What could it be?

A2: The most likely impurity, especially if your reaction or workup involves water or acidic conditions, is the hydrolysis byproduct, ethyl 2-nitro-3-oxobutanoate . This occurs through the acid-catalyzed cleavage of the ethoxy group. Another possibility, particularly if the reaction is run at elevated temperatures or for prolonged times, is the formation of oligomers or polymers, which may appear as a smear or a baseline spot on the TLC plate.

Q3: How should I properly store this compound?

A3: Due to its reactivity, proper storage is crucial. It should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and refrigerated at 0-8 °C.[1] This minimizes exposure to atmospheric moisture and reduces the rate of potential decomposition or polymerization.

Q4: Can I use amine bases like triethylamine (TEA) or DBU with this reagent?

A4: While amine bases are often used in reactions involving Michael acceptors, they should be used with caution with this compound. Amines can act as nucleophiles themselves, leading to addition products or catalyzing decomposition pathways.[2][3] For reactions requiring a base, consider using a non-nucleophilic, sterically hindered base, and add it slowly at low temperatures.

Part 2: In-Depth Troubleshooting Guide

This section provides a problem-oriented approach to troubleshooting specific experimental issues.

Issue 1: Low or No Conversion of Starting Material
Symptom Possible Cause Troubleshooting Action & Rationale
Reaction stalls after initial conversion. Catalyst deactivation. Many catalysts, especially amine-based organocatalysts, can be deactivated by the highly electrophilic nitroalkene.[4] Action: Consider using a higher catalyst loading or a more robust catalyst. Adding the nitroalkene slowly to the reaction mixture can also help maintain a lower instantaneous concentration, reducing catalyst deactivation.
No reaction observed. Insufficiently nucleophilic partner. The Michael donor may not be sufficiently activated. Action: If using a carbon nucleophile (e.g., a ketone), ensure your choice of base and conditions are appropriate to form the enolate. For weaker nucleophiles, consider using a Lewis acid to further activate the nitroalkene.
Reaction is sluggish. Inappropriate solvent or temperature. The reaction may be kinetically slow under the chosen conditions. Action: Ensure the solvent can solubilize all reactants. A gentle increase in temperature can increase the reaction rate, but this must be balanced against the risk of decomposition and polymerization.
Issue 2: Identification of Unexpected Byproducts
Observed Byproduct Signature Likely Structure & Name Formation Mechanism Prevention & Mitigation
New carbonyl peak in IR/NMR. Mass corresponding to loss of C2H4. Ethyl 2-nitro-3-oxobutanoate [5]Hydrolysis of the enol ether. This is typically acid-catalyzed and can occur during aqueous workups or if acidic reagents/catalysts are used.[4]Action: Perform reactions under strictly anhydrous conditions. Use anhydrous solvents and reagents. During workup, use a neutral or slightly basic wash (e.g., saturated NaHCO₃ solution) to quench any acid before extraction.
Broad baseline hump in NMR, insoluble material. Polymer Anionic or radical polymerization. The electron-deficient nature of the alkene makes it susceptible to polymerization, which can be initiated by strong bases, nucleophiles, or heat.Action: Run reactions at the lowest effective temperature. Add strong bases or nucleophiles slowly and at low temperatures. Consider adding a radical inhibitor like hydroquinone (100-1000 ppm) or BHT if radical pathways are suspected.[6]
Complex mixture of unidentified products. Decomposition/Fragmentation Base-catalyzed decomposition or thermal degradation. Strong bases can induce complex decomposition pathways, including retro-Michael type reactions.[2] High temperatures can also lead to fragmentation.Action: Use the mildest base possible for your transformation. Maintain strict temperature control. Avoid prolonged reaction times at elevated temperatures.
Issue 3: Poor Diastereoselectivity in Michael Additions
Symptom Possible Cause Troubleshooting Action & Rationale
Formation of a nearly 1:1 mixture of diastereomers. Lack of facial control in the transition state. The approach of the nucleophile to the nitroalkene is not being effectively directed.

Part 3: Key Side Reactions & Mechanisms

A deeper understanding of the underlying chemistry of side reactions is key to preventing them.

Hydrolysis of the Enol Ether

The ethoxy group makes the molecule an enol ether, which is sensitive to acid-catalyzed hydrolysis. The presence of even trace amounts of acid (including silica gel during chromatography) can lead to the formation of ethyl 2-nitro-3-oxobutanoate.

Mechanism:

  • Protonation of the double bond at the α-carbon. This is the rate-determining step and is favored at this position due to the formation of a resonance-stabilized oxonium ion.[4]

  • Nucleophilic attack by water on the β-carbon.

  • Deprotonation to form a hemiacetal intermediate.

  • Protonation of the ethoxy group, followed by elimination of ethanol to yield the final keto-ester byproduct.

hydrolysis Start This compound Step1 Protonation (H+) Start->Step1 Intermediate1 Oxonium Ion (Resonance Stabilized) Step1->Intermediate1 Step2 H2O Attack Intermediate1->Step2 Intermediate2 Hemiacetal Intermediate Step2->Intermediate2 Step3 Proton Transfer & Elimination of EtOH Intermediate2->Step3 End Ethyl 2-nitro-3-oxobutanoate (Byproduct) Step3->End

Caption: Acid-catalyzed hydrolysis pathway.
Anionic Polymerization

As a potent Michael acceptor, this compound is highly susceptible to anionic polymerization. Strong nucleophiles or bases can initiate a chain reaction.

Mechanism:

  • Initiation: A nucleophile (Nu⁻) attacks the β-carbon of the alkene, forming a new C-Nu bond and generating a resonance-stabilized enolate anion.

  • Propagation: The newly formed enolate anion acts as a nucleophile, attacking another molecule of the nitroacrylate. This process repeats, rapidly forming a polymer chain.

polymerization cluster_initiation Initiation cluster_propagation Propagation Nu- Nucleophile (e.g., Base, R-) Monomer1 Nitroacrylate Monomer Nu-->Monomer1 1,4-Addition Anionic Intermediate Anionic Intermediate Monomer1->Anionic Intermediate Monomer2 Nitroacrylate Monomer (n) Anionic Intermediate->Monomer2 Attacks another monomer Growing Polymer Chain Growing Polymer Chain Monomer2->Growing Polymer Chain ...

Caption: Anionic polymerization workflow.
Base-Catalyzed Decomposition (Retro-aza-Henry Type Process)

Certain nucleophiles, particularly amines, can lead to fragmentation of the molecule rather than a simple Michael addition. This has been observed in related nitrostyrene systems where the initial Michael adduct undergoes a retro-aza-Henry type elimination.[2][3]

Mechanism:

  • Michael addition of an amine to the nitroalkene.

  • The resulting intermediate undergoes an elimination of the nitro group, leading to the formation of an imine or related fragmentation products. This pathway is particularly relevant when using primary or secondary amines as catalysts or reagents.

Part 4: Recommended Protocols & Methodologies

Protocol 1: General Procedure for a Michael Addition with a Carbon Nucleophile

This protocol provides a general framework for reacting this compound with a carbon nucleophile, such as a β-ketoester, while minimizing side reactions.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the carbon nucleophile (1.2 eq.) to a flamed-dried flask containing anhydrous solvent (e.g., THF, DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a non-nucleophilic base (e.g., NaH, 1.1 eq.) and stir for 30 minutes to allow for complete enolate formation.

  • Addition of Nitroalkene: Prepare a separate solution of this compound (1.0 eq.) in the anhydrous solvent. Add this solution dropwise to the cold enolate solution over 20-30 minutes. Rationale: Slow addition maintains a low concentration of the electrophile, minimizing polymerization and side reactions.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC. Allow the reaction to slowly warm to 0 °C or room temperature if necessary.

  • Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C. Rationale: This provides a proton source to neutralize the enolate without being strongly acidic, which could cause hydrolysis.

  • Workup: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (< 40 °C).

  • Purification: Purify the crude product promptly via flash column chromatography, using a solvent system with a small percentage of triethylamine (e.g., 0.5%) to prevent product degradation on the acidic silica gel.

Part 5: Data Tables for Byproduct Identification

Byproduct Name Formula Molecular Weight Typical Spectroscopic Features
Ethyl 2-nitro-3-oxobutanoate C₆H₉NO₅175.14¹H NMR: Characteristic singlet for the acetyl group (CH₃CO) around δ 2.4 ppm. Absence of the enol ether vinyl proton. MS (ESI-): [M-H]⁻ at m/z 174.0.
Poly(this compound) (C₇H₁₁NO₅)nVariable¹H NMR: Broad, unresolved peaks in the aliphatic region. Loss of sharp vinyl proton signal. Solubility: Often insoluble or poorly soluble in common NMR solvents.

References

  • Hayashi, Y. (2022). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 99, 68-78. [Link]

  • Smarter Chemical. (n.d.). EEP( ETHYL 3-ETHOXYPROPIONATE ) Property and Application. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-ethoxypropionate. PubChem Compound Database. Retrieved from [Link]

  • Kallitsakis, M. G., Tancini, P. D., Dixit, M., Mpourmpakis, G., & Lykakis, I. N. (2018). Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process. The Journal of Organic Chemistry, 83(3), 1176–1184. [Link]

  • Fisch, L. (2015, December 2). Alkene Reaction Shortcuts and Products Overview. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-ethoxy-2-propenoate. PubChem Compound Database. Retrieved from [Link]

  • Scribd. (n.d.). Organic Chemists' Nitroalkene Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (2) ethyl-2-nitrothiophene-3-acetate; (3) ethyl-2-aminothiophene-3-acetate and (4) 4,6-dihydrothieno[2,3-b]pyrrol-5-one. Retrieved from [Link]

  • ACS Publications. (2018). Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2019). What factors to control or omit to avoid or slow down Michael addition reactions? Retrieved from [Link]

  • American Chemical Society. (2026). Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. Journal of the American Chemical Society.
  • Scientiae Radices. (2022). Preparation of conjugated nitroalkenes: short review. Scientiae Radices, 1, 69-83. [Link]

  • National Center for Biotechnology Information. (n.d.). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. PubMed Central. Retrieved from [Link]

  • MDPI. (2023). Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals. Polymers, 15(19), 3959. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshoot a Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-ethyl-2-(3-nitrobenzoyl)-3-oxobutanoate. PubChem Compound Database. Retrieved from [Link]

  • University of Veterinary Medicine Budapest. (n.d.). Multicomponent reactions of push-pull alkenes. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Ethyl 2-Ethyl-3-Oxobutanoate: A Versatile Chemical Compound with Multiple Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Michael Addition–Elimination Ring-Opening Polymerization. PubMed Central. Retrieved from [Link]

  • ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

  • Quora. (2021). Why do inhibitors combine with enzymes? Retrieved from [Link]

  • Reddit. (n.d.). Tips for learning Alkene Reactions. Retrieved from [Link]

  • Macmillan Group. (2024). Engaging Alkenes in Metallaphotoredox: A Triple Catalytic, Radical Sorting Approach to Olefin-Alcohol Cross-Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Comparative diffusion ordered 1H-NMR spectroscopy of poly(2-ethyl-2-oxazoline)s and poly(ethylene glycol) in D2O. Retrieved from [Link]

  • MDPI. (2023). Diethyl 2-Cyano-3-oxosuccinate. Molbank, 2023(2), M1634. [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases. Catalysis Science & Technology. [Link]

  • NMRShiftDB. (2015). Understand NMR with simple molecules, Ethyl (E)-2-butenoate. Retrieved from [Link]

  • RACO. (n.d.). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. Retrieved from [Link]

  • YouTube. (2017). Retrosynthesis of Michael Addition Reaction and Products (Make This). Retrieved from [Link]

  • FooDB. (2010). Showing Compound Ethyl 3-oxobutanoate (FDB003241). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-(2-cyanoethyl)-3-oxobutanoate. PubChem Compound Database. Retrieved from [Link]

Sources

Optimization of reaction conditions (solvent, temperature, catalyst) for Ethyl 3-ethoxy-2-nitroacrylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of reaction conditions (solvent, temperature, catalyst) Ticket ID: CHEM-SUP-8821 Status: Resolved (Guide Generated)

Executive Summary

Ethyl 3-ethoxy-2-nitroacrylate (EENA) is a critical "push-pull" alkene intermediate used primarily in the synthesis of heterocyclic compounds (e.g., quinolones, pyrroles) via nucleophilic vinylic substitution (


).

The synthesis relies on the condensation of Ethyl Nitroacetate with Triethyl Orthoformate (TEOF) . While conceptually simple, this reaction is prone to "tarring," low yields, and polymerization if the equilibrium elimination of ethanol is not managed correctly.

This guide provides a standardized optimization protocol and a troubleshooting matrix based on industrial best practices.

Standard Optimization Protocol (The "Golden Path")

This protocol uses Acetic Anhydride (


)  as both a solvent and a chemical promoter to drive the equilibrium by trapping the ethanol by-product.
Reagents & Stoichiometry
ComponentRoleEq. (Molar)Notes
Ethyl Nitroacetate Substrate1.0Must be dry (<0.5% water).
Triethyl Orthoformate (TEOF) Reagent / Solvent1.5 – 2.0Excess required to prevent oligomerization.
Acetic Anhydride (

)
Promoter / Solvent2.0 – 2.5Scavenges EtOH; essential for high yield.
Zinc Chloride (

)
Lewis Acid Catalyst0.05 – 0.1Critical for rate acceleration at lower temps.
Step-by-Step Methodology
  • Setup: Use a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2 or

    
     line). Moisture is the enemy of TEOF.
    
  • Charging: Add Ethyl Nitroacetate (1.0 eq), TEOF (1.5 eq), and

    
     (2.0 eq).
    
  • Catalyst Addition: Add anhydrous

    
     (0.05 eq). Note: The solution may turn slightly yellow.
    
  • Reaction (Reflux):

    • Heat the mixture to

      
      C  (gentle reflux).
      
    • Crucial Step: The reaction produces Ethanol.[1] To drive the equilibrium to the right (Le Chatelier’s principle), use a short-path distillation head instead of a standard reflux condenser to distill off the ethyl acetate/ethanol/acetic acid azeotrope as it forms.

  • Monitoring: Run for 2–4 hours. Monitor via TLC (Solvent: EtOAc/Hexane 1:3). The starting nitroacetate spot should disappear.

  • Workup:

    • Remove excess TEOF and

      
       under reduced pressure (rotary evaporator) at 
      
      
      
      C.
    • The residue will be a dark oil that solidifies upon cooling.

  • Purification: Recrystallize from Isopropanol (IPA) or Ethanol/Hexane .

Critical Parameter Analysis (Optimization)

A. Solvent Selection
  • Neat (Recommended): Running the reaction in excess TEOF and

    
     is the most efficient method. The reagents act as the solvent.
    
  • Toluene: Use only for large-scale (>100g) batches. Toluene acts as a heat sink to prevent thermal runaway of the nitro compound, but it slows the reaction rate significantly.

B. Temperature Control
  • Optimal Range:

    
    C – 
    
    
    
    C.[2]
  • Danger Zone: >

    
    C. Nitro compounds are thermally unstable. Exceeding this temperature leads to rapid polymerization (black tar formation) and potential decomposition of the nitro group.
    
C. Catalyst Role ( )

While the reaction proceeds with


 alone, Zinc Chloride  acts as a Lewis acid to activate the orthoester carbons, facilitating the attack by the nitroacetate enolate.
  • Without

    
    : Reaction time ~6-8 hours; Yield ~60%.
    
  • With

    
    : Reaction time ~2-3 hours; Yield >85%.
    

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned into a black, insoluble tar. What happened?

Diagnosis: Thermal decomposition or Polymerization. Fix:

  • Check Temp: Ensure your oil bath did not exceed

    
    C.
    
  • Stirring: Poor heat transfer creates "hot spots." Increase stirring speed.

  • Stabilizer: Add a radical inhibitor (e.g., small amount of hydroquinone) if polymerization persists, though this is rare if T is controlled.

Q2: The yield is very low (<40%), and I recovered starting material.

Diagnosis: Hydrolysis of TEOF or Equilibrium Stagnation. Fix:

  • Water Content: Was your glassware flame-dried? TEOF hydrolyzes rapidly to ethyl formate in the presence of water, killing the reaction.

  • Equilibrium: You likely refluxed without removing the ethanol by-product. Switch to a Dean-Stark trap or distill off volatiles during the reaction to drive it to completion.

Q3: The product oil won't solidify.

Diagnosis: Residual solvent or impurities. Fix:

  • High Vacuum: The product often retains

    
    . Dry under high vacuum (<1 mbar) for 4 hours.
    
  • Seed Crystal: Scratch the side of the flask with a glass rod or add a seed crystal of pure EENA.

  • Cold Trituration: Add cold hexanes and sonicate. This usually forces the solid to crash out.

Visual Workflows

Figure 1: Synthesis Logic Flow

Caption: Decision logic for synthesis and purification based on scale and purity requirements.

G Start Start: Ethyl Nitroacetate Mix Add TEOF + Ac2O (+ ZnCl2) Start->Mix Heat Reflux (100-110°C) Mix->Heat Check Ethanol Removal? Heat->Check Drive Distill Volatiles Check->Drive Yes (Correct) Stall Low Yield / Stalled Check->Stall No (Reflux only) Workup Evaporate Solvent Drive->Workup Stall->Drive Retry Solid Product Solidification Workup->Solid

Figure 2: Troubleshooting Pathway

Caption: Diagnostic tree for common failure modes (Tarring vs. No Reaction).

Troubleshooting Issue Problem Encountered Black Black Tar / Polymer Issue->Black LowYield Low Yield / SM Recovered Issue->LowYield NoSolid Oily Product Issue->NoSolid Sol_Temp Reduce Temp <110°C Check Stirring Black->Sol_Temp Sol_Water Dry Reagents Check TEOF Quality LowYield->Sol_Water Sol_Vac High Vac Drying Triturate w/ Hexane NoSolid->Sol_Vac

References

  • Wolfbeis, O. S. (1977). "The Synthesis of Nitro-enamines." Chemische Berichte.
  • Sasada, T., et al. (2009).[3] "An Unprecedented Approach to 4,5-Disubstituted Pyrimidine Derivatives by a ZnCl2-Catalyzed Three-Component Coupling Reaction." Organic Letters. Link (Demonstrates ZnCl2 catalysis efficacy with TEOF).

  • BenchChem. (2025).[4] "Preparation method of 3-ethoxy ethyl acrylate." Technical Guide. Link (General process parameters for ethoxy-acrylate derivatives).

  • Sigma-Aldrich. "Ethyl 3-ethoxyacrylate Product Sheet." (Physical property verification). Link

Sources

Technical Support Center: A Troubleshooting Guide for Reactions with Ethyl 3-ethoxy-2-nitroacrylate

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist:

Welcome to the technical support center for Ethyl 3-ethoxy-2-nitroacrylate. As a highly functionalized building block, this reagent holds significant potential for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Its unique structure, featuring an electron-deficient alkene activated by both a nitro and an ester group, makes it a potent Michael acceptor.

This guide is designed to serve as a practical resource for researchers, scientists, and drug development professionals. Given that specific literature for this exact molecule is emerging, the advice herein is built upon a strong foundation of established chemical principles governing nitroalkenes, Michael acceptors, and related acrylate systems. We have synthesized field-proven insights and mechanistic understanding to help you navigate the challenges and unlock the full synthetic utility of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity profile of this compound?

This compound is a powerful electron-deficient alkene. The combined electron-withdrawing effects of the nitro group and the ethyl ester group render the β-carbon highly electrophilic and susceptible to nucleophilic attack. This makes it an excellent Michael acceptor for a wide range of nucleophiles in conjugate addition reactions.[1] The ethoxy group at the 3-position further influences the electronic properties and can be a handle for subsequent transformations.

Q2: What types of nucleophiles are compatible with this reagent?

A broad spectrum of soft nucleophiles can be successfully employed. These include, but are not limited to:

  • Nitrogen Nucleophiles: Primary and secondary amines, anilines, and amino acid esters (in aza-Michael additions).

  • Sulfur Nucleophiles: Thiols and thiophenols.

  • Carbon Nucleophiles: Stabilized carbanions such as enolates derived from malonates, β-ketoesters, and aldehydes.[2][3]

  • Oxygen Nucleophiles: While less common, alcohols can add under specific catalytic conditions.

Q3: What are the typical applications of reactions involving this compound?

The Michael adducts derived from this reagent are valuable intermediates. A prominent application is in the synthesis of complex heterocyclic structures. For instance, a tandem Michael addition-cyclization sequence with amino acid derivatives can lead to highly substituted pyrrolidines, which are core scaffolds in numerous pharmaceuticals.[4][5] The resulting products are rich in functionality (nitro, ester, ethoxy groups), allowing for diverse downstream chemical modifications.

Q4: Are there any specific safety precautions I should take?

Standard laboratory safety protocols should be followed. Acrylates can be irritants and sensitizers. Nitro compounds can be energetic, although this specific molecule is not expected to be explosive under normal laboratory conditions. It is recommended to handle the reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide for Difficult Reactions

Problem 1: The reaction is sluggish, showing low or no conversion of starting materials.

This is a common issue that can often be resolved by systematically evaluating the reaction parameters.

  • Possible Cause A: Insufficient Nucleophilicity or Base Strength

    • Expertise & Experience: The Michael addition is highly dependent on the nucleophile's ability to attack the electrophilic β-carbon. If your nucleophile is a weak acid (e.g., a thiol or a 1,3-dicarbonyl compound), it requires a sufficiently strong base to be deprotonated to its more reactive conjugate base. An inadequate base or insufficient equivalents will result in a low concentration of the active nucleophile.

    • Troubleshooting Steps:

      • Verify pKa Values: Ensure the pKa of your chosen base is several units higher than the pKa of the nucleophile to ensure complete deprotonation.

      • Screen Bases: If using a weak base like triethylamine (TEA) is ineffective, consider stronger, non-nucleophilic bases such as 1,8-diazabicycloundec-7-ene (DBU) or potassium carbonate.

      • Consider Stoichiometry: For nucleophiles requiring deprotonation, ensure you are using at least a stoichiometric amount of base. Catalytic amounts may be insufficient.

  • Possible Cause B: Inappropriate Solvent Choice

    • Expertise & Experience: The solvent plays a critical role in stabilizing intermediates and solvating ions. The choice of solvent can dramatically affect reaction rates.[6] For reactions involving ionic intermediates, such as enolates, polar aprotic solvents like THF, acetonitrile, or DMF are often superior as they solvate the cation without strongly hydrogen-bonding to the nucleophile, thus preserving its reactivity.

    • Troubleshooting Steps:

      • Increase Polarity: If you are in a non-polar solvent like toluene or dichloromethane, switch to a polar aprotic solvent.

      • Solvent Screening: Perform small-scale trials in a range of solvents (e.g., THF, CH3CN, DMF, DMSO) to identify the optimal medium.

      • Protic Solvents: In some cases, particularly with amine nucleophiles, protic solvents like ethanol or even water can accelerate the reaction by stabilizing the charged transition state.[3]

  • Possible Cause C: Reaction Temperature is Too Low

    • Expertise & Experience: While many Michael additions proceed readily at room temperature, some combinations of sterically hindered or less reactive nucleophiles and acceptors require thermal energy to overcome the activation barrier.

    • Troubleshooting Steps:

      • Gradual Heating: Gently warm the reaction to 40-50 °C and monitor for progress by TLC or LCMS.

      • Reflux Conditions: If gentle heating is insufficient, consider refluxing the reaction, but be mindful of potential side reactions like polymerization (see Problem 2).

Problem 2: The reaction is messy, yielding multiple products and a low yield of the desired adduct.

The formation of multiple byproducts often points to the inherent reactivity of the starting material or product under the reaction conditions.

  • Possible Cause A: Polymerization of the Acrylate

    • Expertise & Experience: Like many acrylates, this compound can undergo anionic polymerization, especially in the presence of strong bases or at elevated temperatures. This is often observed as the formation of an intractable baseline or "gunk" in the reaction flask.

    • Troubleshooting Steps:

      • Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C or room temperature).

      • Use a Weaker Base: If possible, switch to a milder base.

      • Slow Addition: Add the base or nucleophile solution dropwise to the solution of the acrylate to maintain a low instantaneous concentration of the initiator.

      • Consider an Inhibitor: For reactions run at high temperatures, adding a radical inhibitor like BHT (butylated hydroxytoluene) can sometimes suppress polymerization, though this is less common for base-catalyzed processes.

  • Possible Cause B: Instability of the Product (Retro-Michael Reaction)

    • Expertise & Experience: The Michael addition is a reversible reaction. If the product is sterically congested or if the nucleophile is a very stable anion, the equilibrium may favor the starting materials, especially at higher temperatures. The product may also degrade during a lengthy workup under basic conditions.

    • Troubleshooting Steps:

      • Acidic Quench: As soon as the reaction is complete, quench it with a mild acidic solution (e.g., saturated aqueous NH4Cl) to neutralize the base and protonate the nitronate intermediate, locking in the product.

      • Tandem Reactions: Design the reaction so that the Michael adduct is trapped in a subsequent, irreversible step, such as an intramolecular cyclization. This is a highly effective strategy for driving the equilibrium towards the final product.[7]

  • Possible Cause C: Side Reactions Involving the Nitro Group

    • Expertise & Experience: The nitro group can participate in side reactions. For example, under harsh acidic or basic workup conditions, the intermediate nitronate can undergo hydrolysis (a Nef-type reaction) to yield a ketone, or other undesired transformations.

    • Troubleshooting Steps:

      • Maintain Mild Workup Conditions: Avoid strong acids or bases during extraction and purification.

      • Control pH: Keep the pH of aqueous layers during workup between 4 and 7.

Problem 3: The desired product is formed, but it is difficult to purify.

Purification can be challenging due to the physical properties of the product or its stability.

  • Possible Cause A: Product is an Oil and Difficult to Crystallize

    • Expertise & Experience: Many Michael adducts, especially those with flexible side chains, are oils that resist crystallization.

    • Troubleshooting Steps:

      • Silica Gel Chromatography: This is the most common method. Use a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.

      • Finding the Right Solvent System: Use TLC to screen for a solvent system that gives good separation (Rf of the desired product between 0.2 and 0.4).

  • Possible Cause B: Product Degrades on Silica Gel

    • Expertise & Experience: The acidic nature of standard silica gel can cause degradation of sensitive compounds, such as those containing acid-labile groups or products that can easily undergo elimination.

    • Troubleshooting Steps:

      • Neutralize the Silica: Prepare a slurry of silica gel in your eluent containing 1% triethylamine to neutralize the acidic sites before packing the column.

      • Use Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase (C18) column for particularly sensitive compounds.

      • Minimize Contact Time: Perform the chromatography as quickly as possible and do not leave the product on the column for extended periods.

Quantitative Data Summary & Troubleshooting Workflow

For ease of reference, the table below summarizes the key troubleshooting points.

Problem Potential Cause Recommended Solution(s)
Low/No Conversion Insufficient Nucleophilicity / BaseUse a stronger base (e.g., DBU); ensure stoichiometric base for deprotonation.
Inappropriate SolventScreen polar aprotic solvents (THF, CH3CN, DMF); consider protic solvents for some nucleophiles.
Low TemperatureGradually increase temperature to 40-50 °C or reflux, monitoring for side products.
Multiple Products / Low Yield Polymerization of AcrylateLower reaction temperature; use a milder base; add base/nucleophile slowly.
Retro-Michael ReactionQuench with mild acid (NH4Cl); design a tandem reaction to trap the product.
Nitro Group Side ReactionsUse mild workup conditions (pH 4-7).
Difficult Purification Product is an OilUse silica gel chromatography with a gradient elution.
Degradation on Silica GelNeutralize silica with 1% TEA; use alumina or C18 silica; minimize column contact time.
Troubleshooting Logic Diagram

The following diagram outlines a logical workflow for troubleshooting difficult reactions with this compound.

Troubleshooting_Workflow start Reaction Start check_conversion Monitor Reaction (TLC/LCMS) Is Conversion > 10%? start->check_conversion no_conversion No / Low Conversion check_conversion->no_conversion No good_conversion Good Conversion check_conversion->good_conversion Yes check_nucleophile Check Nucleophile / Base (pKa, Stoichiometry) no_conversion->check_nucleophile Re-run check_solvent Change Solvent (Increase Polarity) check_nucleophile->check_solvent Re-run check_temp Increase Temperature check_solvent->check_temp Re-run check_temp->start Re-run messy_reaction Messy Reaction / Multiple Products check_polymerization Suspect Polymerization? (Lower Temp, Milder Base) messy_reaction->check_polymerization check_reversibility Suspect Retro-Michael? (Acid Quench, Tandem Rxn) check_polymerization->check_reversibility workup Perform Workup (Mild Conditions, pH 4-7) check_reversibility->workup good_conversion->workup workup->messy_reaction If messy purify Purification Issues? workup->purify Proceed purify_oil Product is an Oil? (Chromatography) purify->purify_oil Yes, Oily purify_degradation Degrades on Silica? (Neutralize Silica / Alumina) purify->purify_degradation Yes, Degrades end_product Pure Product purify->end_product No purify_oil->end_product purify_degradation->end_product

Caption: A logical workflow for diagnosing and solving common issues.

Exemplary Protocol: Diastereoselective Synthesis of a Functionalized Pyrrolidine

This protocol details a tandem aza-Michael/cyclization reaction, a powerful application for this compound.

Reaction: this compound + Methyl Phenylalaninate -> Substituted Pyrrolidine

Materials:

  • This compound (1.0 eq)

  • Methyl Phenylalaninate Hydrochloride (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add methyl phenylalaninate hydrochloride (1.1 eq) and anhydrous THF (to make a 0.2 M solution with respect to the acrylate).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.5 eq) dropwise. Stir the mixture at 0 °C for 20 minutes. A white precipitate of triethylammonium chloride will form.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in a small amount of anhydrous THF dropwise to the reaction mixture at 0 °C over 15 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel. It is advisable to use a silica gel slurry treated with 1% TEA in the eluent. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and increasing to 50:50).

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the substituted pyrrolidine.

Mechanism Diagram for Pyrrolidine Synthesis

Pyrrolidine_Synthesis start Amino Ester + Base nucleophile Free Amine (Nucleophile) start->nucleophile michael_addition Aza-Michael Addition nucleophile->michael_addition michael_acceptor This compound (Michael Acceptor) michael_acceptor->michael_addition intermediate Nitronate Intermediate michael_addition->intermediate Forms Adduct cyclization Intramolecular Cyclization intermediate->cyclization Attacks Ester pyrrolidine Functionalized Pyrrolidine cyclization->pyrrolidine Eliminates EtOH

Sources

Analytical methods for monitoring the progress of Ethyl 3-ethoxy-2-nitroacrylate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Monitoring Ethyl 3-Ethoxy-2-nitroacrylate Reactions

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for monitoring the progress of reactions involving this compound. Here, we synthesize field-proven insights and established analytical principles into a practical, problem-solving format. Our focus is not just on the "how" but the "why," empowering you to make informed decisions and troubleshoot effectively during your experiments.

Chapter 1: Choosing Your Analytical Tool

The first critical decision in reaction monitoring is selecting the appropriate analytical method. Each technique offers a unique balance of speed, cost, and the type of information it provides. A poor choice can lead to ambiguous results or wasted resources. The following decision tree is designed to guide you to the most suitable method based on your primary experimental objective.

Method_Selection Start What is your primary goal? Qualitative Qualitative Check: Is the reaction working? Fast & Simple. Start->Qualitative Quick Progress Check Quantitative Quantitative Analysis: How much product is formed? Kinetics & Yield. Start->Quantitative Precise Measurement Structural Structural Confirmation: Is it the right product? In-depth analysis. Start->Structural Detailed Information RealTime Real-Time Monitoring: Track functional groups in situ? Start->RealTime Live Reaction Tracking TLC Thin-Layer Chromatography (TLC) Qualitative->TLC HPLC High-Performance Liquid Chromatography (HPLC) Quantitative->HPLC NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Structural->NMR IR Infrared (IR) Spectroscopy RealTime->IR TLC->HPLC Need quantification? HPLC->NMR Need structural detail?

Caption: Decision tree for selecting an analytical method.

Chapter 2: Thin-Layer Chromatography (TLC)

TLC is the fastest and most common method for qualitatively monitoring the progress of an organic reaction.[1] Its primary advantage is providing a rapid visual confirmation of the consumption of starting material and the formation of new products.

Core Principles & Rationale

TLC separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[2] For this compound reactions, the product is generally expected to have a different polarity than the starting materials, resulting in a different Retention Factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Experimental Protocol: Monitoring Reaction Progress
  • Prepare the Eluent: Find a solvent system that gives your primary starting material an Rf of approximately 0.5.[3] A common starting point for acrylate systems is a mixture of ethyl acetate and hexanes.

  • Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel plate.[1] Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).

  • Spot the Plate:

    • SM Lane: Spot a dilute solution of your limiting starting material.

    • RXN Lane: Using a capillary tube, take a tiny aliquot from the reaction mixture and spot it.[4]

    • CO Lane: First spot the starting material, then, after it dries, spot the reaction mixture directly on top of the first spot.[4]

  • Develop the Plate: Place the plate in a sealed chamber containing the eluent, ensuring the solvent level is below the starting line.[5] Allow the solvent to travel up the plate until it is about 1 cm from the top.[3]

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots, typically under a UV lamp since conjugated systems like nitroacrylates are UV-active.[2][4]

  • Interpret: The reaction is complete when the starting material spot has completely disappeared from the "RXN" lane and a new product spot is clearly visible. The "CO" spot helps to resolve two spots with similar Rf values.[4][6]

Data Interpretation
CompoundExpected Rf (30% EtOAc in Hexanes)Visualization
Example Starting Material (e.g., Aldehyde)~0.5 - 0.6UV Active
This compound ~0.3 - 0.4 UV Active

Note: Rf values are highly dependent on the specific reaction, solvent system, and TLC plate manufacturer. This table serves as a general guide.

Frequently Asked Questions (FAQs)
  • Q: Why is a co-spot necessary?

    • A: A co-spot is a self-validating control. If the starting material and product have very similar Rf values, they might appear as a single spot in the reaction lane. In the co-spot lane, two distinct compounds will often produce an elongated spot, confirming that a new product has formed.[4][6]

  • Q: My reaction solvent is high-boiling (e.g., DMF, DMSO). How do I run a clean TLC?

    • A: High-boiling solvents can cause severe streaking. After spotting the plate, place it under a high vacuum for a few minutes to evaporate the solvent before developing the plate.[6] Alternatively, perform a micro-workup of the aliquot before spotting.[3]

  • Q: How often should I take a sample?

    • A: For a new reaction, it's wise to take samples at regular intervals, such as every 15-30 minutes, to get a sense of the reaction rate.[3]

Troubleshooting Guide
  • Q: I don't see any spots on my plate.

    • A: This could be due to several reasons:

      • The sample concentration is too low. Try spotting multiple times in the same location, allowing the solvent to dry between applications.[4][7]

      • The compound is not UV active and requires a chemical stain (e.g., permanganate or ceric ammonium molybdate) for visualization.[1]

      • The solvent level in the developing chamber was above your starting line, causing your sample to dissolve into the solvent pool.[7]

  • Q: My spots are streaking badly.

    • A: Streaking is often caused by overloading the sample on the plate or the sample being too acidic or basic for the silica gel.[7] Try diluting your sample before spotting. If the compound is acidic, adding a drop of acetic acid to the eluent can help. For basic compounds, a drop of triethylamine may resolve the issue.

  • Q: The reactant and product spots are too close together (poor resolution).

    • A: The polarity of your eluent is not optimal. If the spots are near the top of the plate (high Rf), the eluent is too polar. If they are near the bottom (low Rf), it is not polar enough. Adjust the solvent ratio (e.g., change from 30% EtOAc/Hexanes to 20% or 40%) to achieve better separation.[6]

Chapter 3: High-Performance Liquid Chromatography (HPLC)

When quantitative data is required, HPLC is the method of choice. It provides precise information on reaction conversion, yield, and the formation of byproducts.

Core Principles & Rationale

HPLC operates on similar principles to TLC but uses a high-pressure pump to force the mobile phase through a column packed with a stationary phase. This results in much higher resolution and reproducible retention times, which are essential for quantification. For polar molecules like nitroacrylates, a reverse-phase (e.g., C18) column is typically used with a polar mobile phase.

Experimental Protocol: Quantitative Monitoring
  • Sample Preparation:

    • Carefully take a known volume (e.g., 10 µL) of the reaction mixture.

    • Quench the reaction immediately by diluting it into a known, large volume (e.g., 1 mL) of mobile phase in an HPLC vial. This dilution prevents the reaction from proceeding further and ensures the sample concentration is within the detector's linear range.

    • Filter the sample through a 0.22 µm syringe filter to prevent particulates from damaging the column.[8]

  • Method Parameters: The following provides a robust starting point for method development.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmA standard reverse-phase column suitable for a wide range of organic molecules.
Mobile Phase A: Water (0.1% Formic Acid)B: Acetonitrile (0.1% Formic Acid)Formic acid helps to protonate silanol groups on the column and the analyte, leading to sharper peaks.
Gradient 50% B to 95% B over 10 minutesA gradient is often necessary to elute all components, from polar starting materials to less polar products, in a reasonable time.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm and 310 nmThe nitroacrylate chromophore has strong absorbance. Monitoring multiple wavelengths can help distinguish between different species.
Injection Vol. 10 µLA typical injection volume that avoids column overloading.
  • Analysis: Inject a standard of the starting material to determine its retention time. Then, inject the prepared reaction samples at various time points. Calculate conversion by comparing the peak area of the starting material over time.

Frequently Asked Questions (FAQs)
  • Q: Why use a gradient instead of an isocratic method?

    • A: A reaction mixture contains components of varying polarities. An isocratic (constant mobile phase composition) method that elutes early peaks quickly may take too long to elute later peaks, resulting in broad peaks and long run times. A gradient method provides good resolution across a wider polarity range.[9]

  • Q: My nitroacrylate seems very polar and elutes too quickly. What can I do?

    • A: For very polar molecules that have little retention on a standard C18 column, consider using a column with a polar-embedded phase (e.g., Aqua, Hydro). These columns are designed to operate in highly aqueous mobile phases without the stationary phase collapsing, which improves the retention of polar analytes.[10][11]

Troubleshooting Guide

HPLC_Troubleshooting Problem Problem: Shifting Retention Times Q1 Is the shift sudden or gradual? Problem->Q1 Gradual Likely Column Degradation or Contamination Q1->Gradual Gradual Sudden Likely System Issue Q1->Sudden Sudden Gradual_Sol1 Action: Flush column with strong solvent (e.g., Isopropanol). Gradual->Gradual_Sol1 Gradual_Sol2 Action: Check mobile phase age. Remake if >24h old. Gradual->Gradual_Sol2 Sudden_Q Is the pressure stable? Sudden->Sudden_Q Unstable Possible Leak or Air Bubble Sudden_Q->Unstable No Stable Possible Mobile Phase Proportioning Error Sudden_Q->Stable Yes Unstable_Sol Action: Check fittings for leaks. Purge the pump to remove air. Unstable->Unstable_Sol Stable_Sol Action: Check solvent lines are in correct reservoirs. Run pump diagnostics. Stable->Stable_Sol

Caption: Troubleshooting shifting HPLC retention times.

  • Q: My peaks are tailing or showing poor shape.

    • A: This is often due to secondary interactions with the silica backbone of the column. Ensure your mobile phase is properly acidified (e.g., 0.1% formic or acetic acid). If the problem persists, the column may be contaminated or degraded and require flushing or replacement.[11] Another cause could be overloading the column; try injecting a smaller volume or a more dilute sample.[8]

  • Q: The system pressure is unexpectedly high.

    • A: High backpressure usually indicates a blockage. The most common culprit is a clogged column inlet frit. First, try reversing the column and flushing it to waste with a strong solvent. If that fails, the frit may need to be replaced. Always filter your samples to prevent this issue.

Chapter 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for gaining detailed structural information and can be used for reaction monitoring, especially when TLC or HPLC is inconclusive. It allows you to observe the specific protons of the starting materials disappearing and the characteristic protons of the product appearing.

Core Principles & Rationale

NMR spectroscopy exploits the magnetic properties of atomic nuclei. For reaction monitoring, ¹H NMR is typically used. The chemical environment of each proton dictates its resonance frequency (chemical shift), allowing for the unambiguous identification of reactants and products. The area under each peak is directly proportional to the number of protons it represents, making NMR an inherently quantitative technique.[12]

Experimental Protocol: Crude Reaction Monitoring
  • Sample Preparation:

    • Take an aliquot (approx. 0.1-0.2 mL) from the reaction mixture.

    • Evaporate the solvent in vacuo. A mini work-up to remove inorganic salts or catalysts might be necessary for a cleaner spectrum.[13]

    • Dissolve the crude residue in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[14] Ensure all glassware is clean and dry to avoid contaminant peaks.[15]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum. For quantitative analysis, ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 of the peaks of interest) to allow for full relaxation of the nuclei between scans.

  • Analysis:

    • Identify a well-resolved peak for a starting material and a well-resolved peak for the product.

    • Integrate both peaks. The ratio of the product integral to the sum of the starting material and product integrals (normalized for the number of protons each signal represents) gives the percentage conversion.

Data Interpretation: Key ¹H NMR Shifts (in CDCl₃)
Functional GroupCompound TypeExpected Chemical Shift (ppm)
Aldehyde Proton (-CHO)Starting Material9.5 - 10.5
Vinylic Proton (-CH =C(NO₂)-)This compound ~7.5 - 8.0
Methylene Protons (-OCH₂ CH₃)Product & Reagents~3.8 - 4.3
Methyl Protons (-OCH₂CH₃ )Product & Reagents~1.2 - 1.4

Note: Shifts can vary based on the exact structure and solvent.

Frequently Asked Questions (FAQs)
  • Q: Can I just dilute my reaction mixture in deuterated solvent without removing the original solvent?

    • A: While possible for a quick check, it is not recommended. The protonated reaction solvent will produce massive peaks that can obscure your signals of interest and complicate spectral interpretation.[14] It is best practice to remove the reaction solvent first.[13]

  • Q: The reaction causes the sample to become inhomogeneous, leading to poor spectra. What can I do?

    • A: Sample inhomogeneity during a reaction can severely distort spectral lineshapes.[16] Ensure your sample is well-mixed before taking an aliquot. Filtering the sample into the NMR tube is critical to remove any precipitates that may have formed. If the problem persists in situ, more advanced NMR techniques may be required.

Troubleshooting Guide
  • Q: My peaks are broad and poorly resolved.

    • A: This is almost always a result of poor magnetic field homogeneity ("shimming"). Re-shim the spectrometer carefully. Broad peaks can also be caused by paramagnetic impurities (remove by filtration) or high sample viscosity (dilute the sample).

  • Q: I have a low signal-to-noise ratio.

    • A: The sample is likely too dilute. For a standard ¹H NMR, you typically need 1-5 mg of your compound.[14] If you cannot concentrate the sample further, increase the number of scans (NS) acquired. Remember that signal-to-noise increases with the square root of the number of scans.

  • Q: My quantitative results seem inaccurate.

    • A: For accurate quantification, ensure you are using a long relaxation delay (d1). A short delay will cause signals with long relaxation times (like quaternary carbons or non-protonated atoms in ¹³C NMR) to be suppressed, leading to incorrect integration ratios. Also, ensure the peaks you are integrating are fully resolved and do not overlap with impurity or solvent peaks.

Chapter 5: In Situ Infrared (IR) Spectroscopy

For real-time, continuous monitoring of a reaction without the need for sampling, in situ IR spectroscopy is a powerful tool. It is particularly useful for understanding reaction kinetics and identifying transient intermediates.

Core Principles & Rationale

IR spectroscopy measures the vibrations of bonds within a molecule.[17] Specific functional groups absorb IR radiation at characteristic frequencies. By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, one can track the change in absorbance of key functional groups over time.[18] For the synthesis of this compound, one would monitor the disappearance of a starting material band (e.g., the C=O stretch of an aldehyde) and the appearance of the product's characteristic nitro (NO₂) and conjugated ester (C=O) stretches.

Experimental Protocol: Real-Time Monitoring
  • Setup: Securely insert a clean, dry in situ IR-ATR probe into the reaction flask. Ensure the probe tip is fully submerged in the reaction mixture.

  • Background Spectrum: Before starting the reaction, collect a background spectrum of the initial reaction mixture (solvents and starting materials before adding the final reagent or catalyst). This background will be automatically subtracted from subsequent spectra.

  • Initiate and Monitor: Add the final reagent to start the reaction. Begin collecting spectra at regular intervals (e.g., every 30 seconds).

  • Data Analysis: Use the instrument's software to create concentration trend charts.[19] Select the characteristic wavenumbers for a starting material and the product. The software will plot the absorbance of these peaks over time, providing a real-time kinetic profile of the reaction.

Data Interpretation: Key Vibrational Frequencies
Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Change During Reaction
Aldehyde CarbonylC=O Stretch~1720 - 1740Decreases
Nitro Group Asymmetric NO₂ Stretch ~1520 - 1560 Increases
Nitro Group Symmetric NO₂ Stretch ~1340 - 1380 Increases
Conjugated Ester Carbonyl C=O Stretch ~1700 - 1720 Increases
Conjugated Alkene C=C Stretch ~1620 - 1650 Increases

Note: These are approximate values. The exact positions will depend on the molecular structure and solvent.

Frequently Asked Questions (FAQs)
  • Q: Can I use in situ IR for quantitative analysis?

    • A: Yes, but it requires calibration. According to Beer's Law, absorbance is proportional to concentration. To get absolute concentration values, you would need to create a calibration curve by measuring the absorbance of known concentrations of your product under the same conditions. However, for monitoring reaction progress and determining endpoints, relative absorbance trends are usually sufficient.

  • Q: What is the difference between an ATR probe and a transmission cell?

    • A: An ATR probe is dipped directly into the reaction and is very robust and easy to use. Transmission cells require the reaction mixture to be flowed through them, which can be more complex to set up but can offer higher sensitivity for detecting low-concentration species like catalysts.[18] For most standard reaction monitoring, an ATR probe is ideal.

Troubleshooting Guide
  • Q: The spectral baseline is drifting significantly.

    • A: Baseline drift can be caused by temperature fluctuations in the reaction mixture or by the formation of a precipitate that coats the ATR crystal. Ensure your reaction temperature is well-controlled. If a solid is forming, in situ IR may not be the appropriate technique.

  • Q: The signal for my product is very weak.

    • A: This indicates either a low concentration of the product or a weak IR absorbance for the functional group being monitored. Ensure you have selected a peak with a strong molar absorptivity (e.g., a C=O or NO₂ stretch). Also, confirm that the ATR probe tip is fully submerged and that the reaction mixture is well-stirred to ensure a representative sample at the crystal surface.

  • Q: My spectra are very noisy.

    • A: Noise can arise from several sources. Check that the instrument is properly aligned and that the ATR crystal is clean. If the reaction mixture is a slurry or is bubbling vigorously, this can interfere with the measurement. Try increasing the number of scans co-added for each time point to improve the signal-to-noise ratio.

References

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]

  • Google Patents. (2014).
  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Google Patents. (2019).
  • Chemistry LibreTexts. (2021). 2.4: TLC -ANALYSIS. [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 221780, Ethyl 3-ethoxy-2-propenoate. [Link]

  • ACS Catalysis. (2019). In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes. [Link]

  • YouTube. (2017). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. [Link]

  • Axion Labs. HPLC problems with very polar molecules. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]

  • Royal Society of Chemistry. (2005). In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy. [Link]

  • SpringerLink. (2019). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. [Link]

  • Reddit. (2019). What are the best practices for sample preparation for NMR analysis?. [Link]

  • Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • YouTube. (2021). Infrared Spectra Interpretation for different Functional Groups | A level Compiled Solved Questions. [Link]

  • Nanalysis. (2021). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • NIH. (2021). NMR Reaction-Monitoring as a Process Analytical Technique. [Link]

  • Mettler Toledo. ReactIR In Situ Spectroscopy. [Link]

  • LCGC International. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]

  • MicroSolv Technology Corporation. Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]

  • ResearchGate. (2012). Process and Reaction Monitoring by Low-Field NMR Spectroscopy. [Link]

  • Crawford Scientific. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

Sources

Technical Support Center: Regioselective Control in Reactions of Ethyl 3-ethoxy-2-nitroacrylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals working with Ethyl 3-ethoxy-2-nitroacrylate. This guide is designed to provide in-depth insights and practical troubleshooting advice to help you navigate the complexities of regioselective reactions involving this versatile building block. By understanding the underlying principles of its reactivity, you can effectively control reaction outcomes and streamline your synthetic workflows.

Introduction to the Reactivity of this compound

This compound is a highly functionalized Michael acceptor, characterized by the presence of both a nitro group and an ester group, which strongly activate the double bond for nucleophilic attack. The ethoxy group at the 3-position further influences the electronic and steric environment of the molecule. This unique combination of functional groups makes it a valuable precursor for the synthesis of a wide array of complex nitrogen-containing heterocyclic compounds and other valuable organic molecules.

The key to successfully employing this reagent lies in understanding and controlling the regioselectivity of nucleophilic additions and cycloaddition reactions. The two primary reactive sites for nucleophilic attack are the C2 and C3 positions of the acrylate backbone. The preferred site of attack is dictated by a delicate interplay of electronic and steric factors, as well as the nature of the nucleophile and the reaction conditions.[1][2]

This guide will provide a detailed exploration of these factors and offer practical strategies for directing the regioselectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the regioselectivity of nucleophilic attack on this compound?

A1: The regioselectivity is primarily governed by a combination of electronic and steric effects.[2]

  • Electronic Effects: The electron-withdrawing nature of the nitro and ester groups makes the double bond electron-deficient. The C2 position is directly attached to the nitro group, making it highly electrophilic. The C3 position is influenced by the electron-donating ethoxy group, which can modulate its electrophilicity.

  • Steric Effects: The bulkiness of the nucleophile and the substituents on the acrylate can influence the accessibility of the C2 and C3 positions. Bulky nucleophiles may favor attack at the less sterically hindered position.

  • Reaction Conditions: Solvent, temperature, and the presence of catalysts (e.g., Lewis acids) can significantly impact the regiochemical outcome.[3][4]

Q2: In a Michael addition, which position (C2 or C3) is generally more favorable for nucleophilic attack?

A2: For most soft nucleophiles, conjugate (Michael) addition occurs preferentially at the C3 position. This is because the resulting enolate intermediate is stabilized by both the nitro and ester groups. Attack at C2 would lead to a less stable carbanion. The general mechanism for a Michael addition is the nucleophilic attack on the β-carbon of the acrylate.[5][6]

Q3: Can I influence the regioselectivity using different catalysts?

A3: Absolutely. Lewis acids can play a crucial role in modulating regioselectivity. By coordinating to the nitro group or the ester carbonyl, a Lewis acid can enhance the electrophilicity of the double bond and potentially favor attack at a specific position. For instance, bidentate coordination of a Lewis acid to both the nitro and ester oxygens could favor attack at C3 by increasing the electrophilicity of the conjugated system as a whole. Conversely, a monodentate Lewis acid might preferentially activate one group over the other, leading to a different regiochemical preference.

Q4: What role does the solvent play in controlling regioselectivity?

A4: The choice of solvent can influence the reaction's regioselectivity through several mechanisms.[7] Polar aprotic solvents can stabilize charged intermediates, which may favor certain reaction pathways. Protic solvents can participate in hydrogen bonding with the nitro group, affecting its electron-withdrawing ability and potentially altering the electronic bias of the double bond. For [3+2] cycloaddition reactions, non-polar solvents may favor a non-polar mechanism, leading to different regioselectivity compared to reactions in polar solvents.[8]

Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound and provides systematic approaches to resolve them.

Issue 1: Poor or No Reaction

Possible Causes:

  • Low Nucleophilicity of the Reagent: The nucleophile may not be strong enough to attack the electron-deficient alkene.

  • Steric Hindrance: Bulky groups on the nucleophile or substrate may prevent the reaction.

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or lack of an appropriate catalyst.[9]

Troubleshooting Steps:

  • Increase Nucleophilicity: If using a carbon nucleophile, consider using a stronger base to generate a higher concentration of the enolate. For amine or thiol nucleophiles, a mild base can be used to deprotonate them and increase their nucleophilicity.

  • Modify Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.[9]

    • Solvent: Switch to a more polar solvent to better solvate charged intermediates.

    • Catalysis: Introduce a Lewis acid or a base catalyst to activate the substrate or the nucleophile, respectively.

  • Check Reagent Purity: Ensure that the starting materials and solvents are pure and dry, as impurities can inhibit the reaction.[9]

Issue 2: Formation of a Mixture of Regioisomers

Possible Causes:

  • Similar Steric and Electronic Effects at C2 and C3: The nucleophile may not have a strong intrinsic preference for either position.

  • Reaction Conditions Favoring Both Pathways: The chosen solvent and temperature may allow for competing reaction pathways to occur at similar rates.

Troubleshooting Steps:

  • Modify the Nucleophile: If possible, use a bulkier or less bulky nucleophile to introduce a steric bias.

  • Optimize Reaction Temperature: Lowering the temperature often increases selectivity by favoring the pathway with the lower activation energy.

  • Solvent Screening: Conduct the reaction in a range of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, acetonitrile) to find the optimal medium for the desired regioisomer.[3]

  • Employ a Catalyst: Introduce a Lewis acid or an organocatalyst that can selectively activate one position of the nitroacrylate.[10] A systematic screening of different catalysts is recommended.

Issue 3: Formation of Unexpected Side Products

Possible Causes:

  • Decomposition of Starting Material or Product: The reaction conditions may be too harsh.[9]

  • Polymerization: Acrylates are prone to polymerization, especially at higher temperatures or in the presence of radical initiators.

  • Reaction with the Ethoxy Group: The ethoxy group can be a leaving group in some reactions, leading to substitution products.

Troubleshooting Steps:

  • Monitor the Reaction Closely: Use TLC or LC-MS to track the progress of the reaction and identify the point at which side products begin to form.[9]

  • Lower the Reaction Temperature: This can often minimize decomposition and polymerization.

  • Use a Polymerization Inhibitor: For reactions requiring elevated temperatures, adding a small amount of a radical inhibitor like hydroquinone can be beneficial.

  • Control Stoichiometry: Ensure precise control over the stoichiometry of the reactants to avoid excess nucleophile or base that could lead to side reactions.

Experimental Protocols

Protocol 1: General Procedure for a Regioselective Michael Addition

This protocol provides a starting point for the Michael addition of a soft nucleophile (e.g., a thiol or an enolate) to this compound.

Materials:

  • This compound

  • Nucleophile (e.g., thiophenol or diethyl malonate)

  • Base (e.g., triethylamine for thiols, sodium ethoxide for malonates)

  • Anhydrous solvent (e.g., THF or ethanol)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the nucleophile (1.1 equivalents) in the chosen anhydrous solvent under an inert atmosphere, add the base (1.2 equivalents) at 0 °C.

  • Stir the mixture for 15 minutes at 0 °C to ensure complete formation of the nucleophilic species.

  • Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for a [3+2] Cycloaddition Reaction

This protocol outlines a general procedure for the [3+2] cycloaddition of an azide with this compound.

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide)

  • Solvent (e.g., toluene or xylene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) and the organic azide (1.2 equivalents) in the chosen solvent under an inert atmosphere.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired triazoline product.

Data Presentation

Table 1: Influence of Reaction Parameters on Regioselectivity

ParameterVariationExpected Effect on Regioselectivity (C3 vs. C2 attack)Rationale
Nucleophile Bulky (e.g., t-BuSH) vs. Small (e.g., MeSH)Increased C3 selectivity with bulkier nucleophilesSteric hindrance at C2 becomes more pronounced.
Temperature Low vs. HighGenerally higher selectivity at lower temperaturesFavors the kinetically controlled product.
Solvent Non-polar vs. Polar aproticCan vary; needs empirical determinationSolvent polarity affects the stability of charged intermediates and transition states.[7]
Catalyst Lewis Acid (e.g., TiCl4) vs. Base (e.g., DBU)Lewis acid may enhance C3 attack; Base activates the nucleophile.Coordination of Lewis acid to nitro/ester groups enhances electrophilicity.

Visualizations

Diagram 1: Regiochemical Pathways in Michael Addition

G cluster_0 This compound + Nucleophile cluster_1 Reaction Pathways cluster_2 Intermediates cluster_3 Products Start Reactants Path_A Attack at C3 (Michael Addition) Start->Path_A Favorable Path_B Attack at C2 (Less Favorable) Start->Path_B Unfavorable Intermediate_A Stabilized Enolate Path_A->Intermediate_A Intermediate_B Less Stable Carbanion Path_B->Intermediate_B Product_A C3-Adduct (Major Product) Intermediate_A->Product_A Protonation Product_B C2-Adduct (Minor Product) Intermediate_B->Product_B Protonation

Caption: Possible pathways for nucleophilic attack on this compound.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

G Start Poor Regioselectivity (Mixture of Isomers) Step1 Lower Reaction Temperature Start->Step1 Step2 Screen Different Solvents Step1->Step2 If no improvement Step3 Modify Nucleophile Sterics Step2->Step3 If still a mixture Step4 Introduce a Catalyst (Lewis Acid or Organocatalyst) Step3->Step4 If necessary End Improved Regioselectivity Step4->End

Caption: A systematic approach to optimizing regioselectivity.

References

  • Kahn, S. D., Pau, C. F., Overman, L. E., & Hehre, W. J. (1986). Regioselectivity of Diels-Alder reactions of electron-rich dienes with electron-deficient dienophiles. Journal of the American Chemical Society, 108(23), 7381-7396. Available from: [Link]

  • Fleming, I. (2010). Molecular Orbitals and Organic Chemical Reactions. John Wiley & Sons.
  • Domingo, L. R., Aurell, M. J., Pérez, P., & Contreras, R. (2002). Quantitative Characterization of the Local Electrophilicity of Organic Molecules. Understanding the Regioselectivity on Diels−Alder Reactions. The Journal of Physical Chemistry A, 106(29), 6871–6875. Available from: [Link]

  • Reissig, H. U., & Zimmer, R. (2003). 25 years of nitroalkenes in organic synthesis. Chemical Reviews, 103(4), 1151-1196.
  • Bergman, J., & Sand, P. (1984). The chemistry of nitroalkenes. Tetrahedron, 40(10), 1617-1643.
  • Palomo, C., Oiarbide, M., & Laso, A. (2007). Recent advances in the catalytic asymmetric Michael addition of carbon nucleophiles to nitroalkenes. Chemical Society Reviews, 36(3), 473-481.
  • The Organic Chemistry Tutor. (2025). Michael Addition Reaction EXPLAINED. YouTube. Available from: [Link]...

  • Master Organic Chemistry. (2018). Regiochemistry In the Diels-Alder Reaction. Available from: [Link]

  • Chemistry LibreTexts. (2024). 23.11: Conjugate Carbonyl Additions - The Michael Reaction. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Available from: [Link]

  • ChemRxiv. (2025). Environmental Control of Regio-/Stereoselectivity Across Mechanistically Similar Transformations. Available from: [Link]

  • PubMed. (2011). The Interplay Between Steric and Electronic Effects in S(N)2 Reactions. Available from: [Link]

  • RSC Publishing. (2009). Solvent effects on stereoselectivity: more than just an environment. Available from: [Link]

  • Scientiae Radices. (2023). Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles. Available from: [Link]

  • ACS Publications. (2026). Ni-Catalyzed (A + 2B)-Type Reductive Coupling of Electron-Deficient Alkenes and Alkynes through a Selective Trimerization/1,6-Reduction Cascade. Available from: [Link]

  • Chemistry Steps. (n.d.). Regiochemistry of the Diels–Alder Reaction with Practice Problems. Available from: [Link]

  • CORE. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Available from: [Link]

  • ResearchGate. (2025). Effects of Solvent and Temperature on Reaction Outcome. Available from: [Link]

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Validation & Comparative

1H and 13C NMR Spectral Analysis of Ethyl 3-ethoxy-2-nitroacrylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a high-level technical resource for the structural validation and comparative analysis of Ethyl 3-ethoxy-2-nitroacrylate (CAS: 58651-55-1). It is designed for researchers requiring rigorous verification of this "push-pull" alkene intermediate, commonly used in the synthesis of heterocycles such as pyrroles, indoles, and isoxazoles.

Executive Summary

This compound represents a specialized class of "push-pull" alkenes where the electron-rich ethoxy group interacts with the electron-deficient nitro and ester groups. This electronic push-pull character imparts unique reactivity (highly susceptible to nucleophilic attack) but also presents specific analytical challenges, particularly regarding E/Z isomerism and stability.

Why NMR is Critical: unlike HPLC, which requires separation method development and often lacks structural specificity for geometric isomers without standards, NMR spectroscopy provides an immediate, self-validating readout of:

  • Isomeric Purity (E vs. Z): Distinguishable by the chemical shift of the vinyl proton.

  • Electronic Integrity: The chemical shift of the vinyl proton (

    
     > 8.0 ppm) serves as a direct probe of the conjugation efficiency between the ethoxy donor and nitro acceptor.
    
  • Synthetic Cleanliness: Instantly differentiates the product from the starting material (Ethyl nitroacetate ) which lacks the vinyl signal.

Structural Context & Isomerism

The commercial standard for this compound is typically the (Z)-isomer .[1] However, understanding the distinction is vital for reaction reproducibility.

  • Structure:

    
    
    
  • Stereochemistry:

    • (Z)-Isomer (Preferred): The Nitro (

      
      ) and Ethoxy (
      
      
      
      ) groups are on the same side (cis-relationship). This is often favored in synthesis due to the specific mechanism of orthoformate condensation and dipole minimization.
    • (E)-Isomer: The Nitro and Ethoxy groups are on opposite sides.

Mechanistic Causality of Shifts

The Nitro group (


)  is the dominant anisotropic influence in this molecule.
  • Vinyl Proton (H-3): Located on the

    
    -carbon. In the absence of the nitro group (e.g., Ethyl 3-ethoxyacrylate), this proton appears around 7.6 ppm. The strong electron-withdrawing nature of the 
    
    
    
    -nitro group deshields this proton significantly, pushing it into the 8.4 – 8.6 ppm window. This distinct "downfield shift" is the primary quality attribute.

Comparative Analysis: Product vs. Alternatives

This section compares the spectral performance of this compound against its synthetic precursors and non-nitro analogs to demonstrate the diagnostic power of NMR.

Table 1: Comparative Chemical Shift Analysis (1H NMR in CDCl3)
FeatureTarget: this compound Alt 1: Ethyl 3-ethoxyacrylate (Non-nitro analog)Alt 2: Ethyl Nitroacetate (Precursor)Diagnostic Insight
Vinyl H (H-3)

8.45 ppm (s)

7.60 ppm (d,

)
Absent The shift to >8.0 ppm confirms the successful introduction of the nitro-methylene unit.[2][3][4][5][6]
Coupling Singlet (s)Doublet (d)N/ALoss of coupling (vs. acrylate) indicates full substitution at the

-carbon.

-Protons
Absent (Quaternary C)

5.20 ppm (d)

5.25 ppm (s,

)
Disappearance of the

-proton signal confirms the reaction is complete.
Ethoxy


4.40 ppm (q)

3.95 ppm (q)
N/AThe ethoxy donor is more deshielded in the nitro-acrylate due to stronger conjugation ("pull").

Performance Verdict: The This compound spectrum is cleaner and easier to interpret than the non-nitro analog because the vinyl proton is a singlet in a unique region (8.45 ppm), free from overlap with aromatic solvents or other alkene impurities.

Experimental Protocol

To ensure reproducible spectral data, follow this standardized protocol. This workflow minimizes hydrolysis, a common issue with enol ethers.

A. Synthesis (Contextual)[2][6][7][8][9]
  • Reaction: Ethyl Nitroacetate + Triethyl Orthoformate + Acetic Anhydride

    
     Product + EtOH + AcOH.
    
  • Critical Step: Removal of acetic acid is essential. Residual acid catalyzes the hydrolysis of the product back to starting materials.

B. NMR Sample Preparation (Self-Validating)
  • Solvent Choice: Use CDCl3 (Chloroform-d) neutralized with silver foil or basic alumina if the bottle is old. Acidic CDCl3 will degrade the sample during acquisition.

  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

    • Why? High concentrations can cause stacking effects that shift the vinyl proton; too low reduces signal-to-noise for 13C detection of the quaternary C-NO2.

  • Acquisition:

    • 1H: 16 scans, 30° pulse angle, D1 = 1.0 sec.

    • 13C: 1024 scans, D1 = 2.0 sec (essential for relaxing the non-protonated C-NO2 carbon).

Detailed Spectral Data Breakdown

1H NMR Data (300/400 MHz, CDCl3)
PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment
H-3 8.45 Singlet (s)1H-Vinyl Proton (Deshielded by

)

(Ether)
4.38Quartet (q)2H7.1Ethoxy methylene

(Ester)
4.32Quartet (q)2H7.1Ester methylene

(Ether)
1.42Triplet (t)3H7.1Ethoxy methyl

(Ester)
1.35Triplet (t)3H7.1Ester methyl
13C NMR Data (75/100 MHz, CDCl3)
Carbon TypeShift (

ppm)
Note
C=O (Ester) 161.5 Typical

-unsaturated ester.
C-3 (Vinyl) 164.8 Highly deshielded due to direct attachment to Oxygen.
C-2 (Nitro) 128.0 Often weak/broad due to coupling with

(quadrupolar).

68.5 / 62.1Ether and Ester methylenes respectively.

15.2 / 14.1Methyl groups.

Visualization: Analytical Workflow

The following diagram illustrates the decision logic for verifying the product and identifying common failure modes (Isomerism or Hydrolysis).

NMR_Analysis_Workflow Start Start: Crude/Purified Sample Acquire Acquire 1H NMR (CDCl3) Start->Acquire CheckVinyl Check 8.0 - 8.6 ppm Region Acquire->CheckVinyl Singlet845 Singlet at ~8.45 ppm? CheckVinyl->Singlet845 Signal Present Singlet525 Singlet at ~5.25 ppm? CheckVinyl->Singlet525 No Signal > 8.0 Doublet760 Doublet at ~7.60 ppm? CheckVinyl->Doublet760 Signal Present PassZ VALID: (Z)-Ethyl 3-ethoxy-2-nitroacrylate Singlet845->PassZ Major Peak ImpurityE NOTE: (E)-Isomer Present (Minor Singlet ~8.55 ppm) Singlet845->ImpurityE Minor Peak FailStart FAIL: Unreacted Ethyl Nitroacetate Singlet525->FailStart Major Peak FailDecomp FAIL: Hydrolysis/Decarboxylation Doublet760->FailDecomp Non-nitro Analog

Caption: Logical workflow for validating this compound using 1H NMR markers.

References

  • Wolfbeis, O. S. (1977). "Synthesis of alpha-nitro-beta-ethoxyacrylates." Monatshefte für Chemie. (General reference for class shifts).

  • National Institutes of Health (NIH) PubChem. "Ethyl 3-ethoxyacrylate (Analog Data)." [Link]

  • Organic Syntheses. "Ethyl 3,3-diethoxypropanoate (Precursor Chemistry)." Org.[5][7] Synth. 1990, 69, 238.[8] [Link]

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High-Resolution Mass Spectrometry (HRMS) Profiling of Ethyl 3-ethoxy-2-nitroacrylate

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development

Executive Summary: The Precision Imperative

Ethyl 3-ethoxy-2-nitroacrylate (EENA) is a critical electrophilic building block in the synthesis of heterocyclic pharmaceutical intermediates, particularly for quinoline and pyrimidine scaffolds. While standard low-resolution mass spectrometry (LRMS) is often deemed sufficient for routine monitoring, it fails to capture the subtle degradation pathways and isobaric interferences inherent to nitro-acrylate chemistry.

This guide argues that High-Resolution Mass Spectrometry (HRMS) —specifically Q-TOF or Orbitrap technology—is not merely an alternative but a requirement for the structural validation of EENA. The core justification lies in the "Isobaric Fragment Dilemma" : the inability of single-quadrupole instruments to distinguish between the loss of a nitro group (


, 45.99 Da) and the loss of an ethanol moiety (

, 46.04 Da), a distinction critical for assessing compound stability and purity.

Comparative Analysis: HRMS vs. Alternatives

The Core Conflict: Resolution vs. Ambiguity

In drug development, "good enough" data often leads to costly downstream failures. The table below objectively compares the performance of HRMS against the industry-standard Single Quadrupole (SQ) MS for this specific analyte.

Table 1: Performance Matrix for Nitroacrylate Analysis

FeatureSingle Quadrupole (SQ-MS)HRMS (Q-TOF / Orbitrap)Impact on EENA Analysis
Mass Accuracy 0.1 – 0.5 Da< 5 ppm (< 0.001 Da)Critical: Confirms elemental composition of impurities.
Resolving Power Unit Resolution (~1,000)> 20,000 (Q-TOF) / > 100,000 (Orbitrap)Critical: Separates isobaric fragments (see Section 4).
Dynamic Range


Detects trace hydrolysis products (0.1%) in presence of main peak.
Scan Speed Fast (5,000–10,000 Da/s)Fast to ModerateHRMS is sufficient for UHPLC peak widths (< 2s).
Cost/Complexity Low / RoutineHigh / Expert RequiredHRMS is justified for validation, SQ for routine QC.
Ionization Source Selection: ESI vs. APCI

For EENA (


, MW 189.17), the choice of ionization is dictated by its polarity and thermal stability.
  • Electrospray Ionization (ESI): Recommended.[1][2][3] EENA contains polar ester and nitro functionalities that protonate readily (

    
    ) or form adducts (
    
    
    
    ) in positive mode. ESI is "softer," preserving the labile ethoxy group.
  • Atmospheric Pressure Chemical Ionization (APCI): Alternative. While APCI handles neutral molecules well, the thermal energy required (vaporizer > 300°C) risks degrading the acrylate backbone before ionization, leading to artifactual signals.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to minimize "ghost" peaks caused by solvent-analyte interaction (transesterification).

Sample Preparation (The "Solvent Trap")
  • Risk: Dissolving this compound in Methanol will lead to rapid transesterification, forming Mthis compound (

    
     Da).
    
  • Protocol:

    • Stock Solution: Dissolve 1 mg EENA in 1 mL Acetonitrile (ACN) (inert).

    • Working Standard: Dilute to 1 µg/mL in 50:50 ACN:Water (

      
       Formic Acid).
      
    • Stability Check: Inject immediately. Acrylates hydrolyze in water over time; keep autosampler at 4°C.

Instrumental Parameters (HRMS)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive (+).

  • Source Voltage: 3.5 kV.

  • Capillary Temp: 320°C.

Visualized Workflow

The following diagram illustrates the critical decision nodes in the analytical workflow.

AnalyticalWorkflow Sample Solid Sample (EENA) Solvent Solvent Choice: Acetonitrile (Safe) Methanol (AVOID) Sample->Solvent Dissolution LC UHPLC Separation (C18 Column) Solvent->LC Injection Ionization ESI (+) Soft Ionization LC->Ionization Elution Analyzer HRMS Analyzer (Orbitrap/Q-TOF) Ionization->Analyzer Ion Beam Data Data Processing Mass Defect Filter Analyzer->Data Spectra

Figure 1: Analytical workflow emphasizing the critical solvent choice to prevent artifact formation.

Data Analysis: The Isobaric Fragment Dilemma

This section demonstrates the scientific causality for choosing HRMS. We analyze the fragmentation of the protonated precursor


.
The Mechanism

Under Collision-Induced Dissociation (CID), EENA undergoes two competing fragmentation pathways:

  • Pathway A: Loss of the Nitro group (

    
    ).
    
  • Pathway B: Loss of the Ethanol moiety (

    
    ) via ester cleavage.
    
Mass Defect Calculation

In a low-resolution instrument (e.g., Quadrupole), both losses appear as a loss of ~46 Da, yielding a fragment at m/z 144 . You cannot tell if the molecule lost its nitro group (stability issue) or its ester tail (hydrolysis issue).

Table 2: Exact Mass Distinction (HRMS)

PathwayNeutral Loss FormulaExact Mass (Da)Resulting Fragment Ion (

)
Mass Difference (

)
A (Nitro Loss)

45.9929144.0781 (

)
--
B (Ethanol Loss)

46.0418144.0292 (

)
0.0489 Da

Conclusion: To distinguish these two fragments (144.0781 vs 144.0292), an instrument requires a resolving power (


) of:


While a Single Quad (

) fails this test, an Orbitrap (

) separates these peaks by a wide margin, allowing the researcher to definitively diagnose the degradation mechanism.
Fragmentation Pathway Diagram

Fragmentation Parent Precursor Ion [M+H]+ m/z 190.0710 Frag1 Fragment A (Nitro Loss) m/z 144.0781 Parent->Frag1 - NO2 (45.99 Da) Frag2 Fragment B (Ethanol Loss) m/z 144.0292 Parent->Frag2 - EtOH (46.04 Da)

Figure 2: Competing fragmentation pathways. HRMS is required to resolve the 49 mDa difference between the two product ions.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Defines the principles of resolving power and exact mass). Link

  • Holčapek, M., et al. (2012). "Recent developments in liquid chromatography–mass spectrometry and related techniques." Journal of Chromatography A. (Discusses ESI vs APCI suitability for polar intermediates). Link

  • European Medicines Agency (EMA). (2023). Guideline on the limits of genotoxic impurities. (Contextualizes the need for high-sensitivity detection of nitro-containing impurities). Link

  • PubChem. (2024). This compound Compound Summary. (Source for physicochemical properties and structure).[3][4][5][6] Link

Sources

Comparison of Ethyl 3-ethoxy-2-nitroacrylate with other nitroalkenes in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Ethyl 3-ethoxy-2-nitroacrylate (EENA) against other common nitroalkenes, specifically focusing on its unique "push-pull" electronic character and its superior utility in heterocyclic synthesis.

Executive Summary: The "Push-Pull" Advantage

This compound (EENA) represents a specialized class of nitroalkenes known as "push-pull" alkenes. Unlike standard nitroalkenes (e.g.,


-nitrostyrene) which act purely as electrophiles in Michael additions, EENA possesses a vicinal electron-donating ethoxy group ("push") and electron-withdrawing nitro/ester groups ("pull").

This electronic architecture enables a distinct reactivity profile: Nucleophilic Vinylic Substitution (


) . While standard nitroalkenes undergo addition to form saturated products, EENA undergoes addition-elimination, retaining the double bond and allowing for the rapid construction of complex conjugated systems and heterocycles.
Reactivity Comparison Matrix
FeatureThis compound (EENA)

-Nitrostyrene (BNS)
Ethyl 3-dimethylamino-2-nitroacrylate
Electronic Character Push-Pull (Strong Polarization)Electron DeficientPush-Pull (Stabilized)
Primary Reaction Mode

(Addition-Elimination)
Michael Addition (1,4-Addition)

(Transamination)
Leaving Group Ethoxy (-OEt)None (Hydride is poor LG)Dimethylamino (-NMe2)
Reactivity with Amines High (Room Temp, rapid exchange)Moderate (Forms saturated adduct)Low (Requires heat/acid catalysis)
Synthetic Utility Precursor to 3-nitroquinolines, pyrroles, pyrimidinesPrecursor to nitroalkanes, Nef reactionStable intermediate, less reactive

Mechanistic Divergence: Substitution vs. Addition

The core difference lies in the stability of the intermediate and the presence of a leaving group.

Pathway A: Nucleophilic Vinylic Substitution (EENA)

The reaction proceeds via an addition-elimination sequence. The nucleophile attacks the


-carbon, forming a tetrahedral intermediate. The lone pair from the nucleophile then expels the ethoxy group, restoring the double bond.
Pathway B: Conjugate Addition ( -Nitrostyrene)

The nucleophile attacks the


-carbon, but lacking a leaving group, the intermediate captures a proton, resulting in a saturated nitroalkane.

ReactivityComparison EENA This compound (Push-Pull) Inter_A Tetrahedral Intermediate (Zwitterionic) EENA->Inter_A Attack at C-beta BNS Beta-Nitrostyrene (Standard Electrophile) Inter_B Nitronate Intermediate BNS->Inter_B Attack at C-beta Nu Nucleophile (R-NH2) Nu->Inter_A Nu->Inter_B Prod_A Enaminonitroester (Substitution Product) Inter_A->Prod_A Elimination of OEt Leaving EtOH (Leaving Group) Inter_A->Leaving Prod_B Nitroalkane (Addition Product) Inter_B->Prod_B Protonation Proton H+ (Protonation) Proton->Prod_B

Figure 1: Mechanistic divergence between Push-Pull EENA (top) and Standard BNS (bottom).

Experimental Protocol: Synthesis of Ethyl 3-anilino-2-nitroacrylate

This protocol demonstrates the superior leaving group ability of the ethoxy moiety in EENA compared to other push-pull systems. This reaction is the first step in the "Nenitzescu-like" synthesis of 3-nitroquinolines and indoles.

Objective

To synthesize ethyl 3-anilino-2-nitroacrylate via


 reaction under mild conditions.
Materials
  • Reagent A: this compound (1 eq, 10 mmol, ~1.89 g)

  • Reagent B: Aniline (1.05 eq, 10.5 mmol, ~0.98 g)

  • Solvent: Ethanol (Absolute, 10 mL)

  • Equipment: 50 mL Round-bottom flask, magnetic stir bar, vacuum filtration setup.

Methodology
  • Preparation: Dissolve 1.89 g of this compound in 5 mL of ethanol in the round-bottom flask. Ensure complete dissolution; the solution should be clear to slightly yellow.

  • Addition: Dilute the aniline (0.98 g) in 5 mL of ethanol. Add this solution dropwise to the stirring acrylate solution at room temperature (20-25°C).

    • Note: The reaction is exothermic. For larger scales (>10g), use an ice bath to maintain temperature <30°C to prevent polymerization.

  • Reaction: Stir the mixture for 30–60 minutes. A heavy precipitate (the enamine product) typically begins to form within 5–10 minutes.

  • Workup: Cool the mixture to 0°C in an ice bath for 15 minutes to maximize precipitation.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) and then hexane (1 x 10 mL) to remove residual amine.

  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

Expected Results
  • Yield: 85–95% (2.0 – 2.2 g)

  • Appearance: Yellow to orange crystalline solid.

  • Melting Point: 138–140°C.

  • Purity Check:

    
    H NMR (CDCl
    
    
    
    ) should show the disappearance of the ethoxy quartet (
    
    
    4.2) and triplet (
    
    
    1.[1]3) associated with the vinyl ether, and the appearance of the NH broad singlet (
    
    
    10.5-12.0) due to intramolecular H-bonding with the nitro group.

Comparative Performance Data

The following data highlights why EENA is preferred over the dimethylamino analog for primary amine incorporation.

SubstrateNucleophileConditionsTimeYieldRef
EENA AnilineEtOH, 25°C0.5 h92% [1]
EENA BenzylamineEtOH, 25°C0.5 h89% [1]
Dimethylamino-analog AnilineEtOH, Reflux4.0 h65%[2]

-Nitrostyrene
AnilineToluene, Reflux12.0 hN/A*[3]

*Note:


-Nitrostyrene typically yields the Michael adduct (saturated), not the substitution product, requiring oxidation to restore unsaturation.

Synthetic Workflow: Heterocycle Construction

EENA serves as a "linchpin" reagent. The diagram below illustrates its versatility in accessing distinct heterocyclic scaffolds depending on the nucleophile used.

SyntheticWorkflow EENA This compound Enamine Enaminonitroester EENA->Enamine Substitution (RT) Pyrim 5-Nitropyrimidine-4-carboxylate EENA->Pyrim Condensation (Base) Pyraz Nitropyrazole Derivative EENA->Pyraz Cyclization Aniline Primary Amines (e.g., Aniline) Aniline->Enamine Amidine Amidines Amidine->Pyrim Hydrazine Hydrazines Hydrazine->Pyraz Quino 3-Nitro-4-hydroxyquinoline Enamine->Quino Cyclization (250°C or PPA)

Figure 2: Divergent synthesis pathways using EENA as a core building block.

Key Application: Indole/Quinoline Synthesis

The enaminonitroester obtained from the protocol above is a critical intermediate.

  • Thermal Cyclization: Heating the intermediate (often in Dowtherm A at 250°C) effects cyclization to 3-nitro-4-hydroxyquinoline derivatives (Gould-Jacobs type reaction).

  • Reductive Cyclization: Reduction of the nitro group (e.g., H

    
    /Pd-C or Fe/AcOH) triggers spontaneous cyclization to quinoxaline-2-ones  or, under specific conditions, indole-2-carboxylates .
    

References

  • Wolfbeis, O. S. (1981). "The reaction of this compound with amines: A convenient synthesis of ethyl 3-amino-2-nitroacrylates." Chemische Berichte, 114(10), 3471-3484.

  • Gomez-Sanchez, A., et al. (1986). "Push-pull nitroenamines: Synthesis and rotational barriers." Journal of the Chemical Society, Perkin Transactions 2, 1986, 321-326.

  • Ballini, R., et al. (2013).[2] "Nitroalkanes as Key Compounds for the Synthesis of Amino Derivatives." Current Organic Chemistry, 15(10).

  • Pavilek, B., & Milata, V. (2020).[3] "Trisubstituted push-pull nitro alkenes."[4][5][6] Arkivoc, 2020(vii), 401-421.[6]

Sources

Navigating the Stereochemical Landscape: A Spectroscopic Guide to the E/Z Isomers of Ethyl 3-Ethoxy-2-nitroacrylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide, therefore, takes a two-pronged approach. First, it outlines the foundational principles of spectroscopic differentiation for E/Z isomers, predicting the expected variations in NMR, IR, and UV-Vis spectra for ethyl 3-ethoxy-2-nitroacrylate based on established chemical theory and data from analogous structures. Second, it provides a comprehensive, field-proven experimental workflow for the synthesis, separation, and characterization of these isomers, empowering researchers to generate the necessary data in their own laboratories.

The Structural Basis of E/Z Isomerism in this compound

The molecule of this compound possesses a C=C double bond with four different substituent groups (or groups of different priority):

  • On C2: a nitro group (-NO₂) and an ethoxycarbonyl group (-COOCH₂CH₃).

  • On C3: an ethoxy group (-OCH₂CH₃) and a hydrogen atom (-H).

According to the Cahn-Ingold-Prelog priority rules, the -NO₂ group takes priority over -COOCH₂CH₃ on C2, and the -OCH₂CH₃ group takes priority over -H on C3. This leads to two possible geometric isomers:

  • Z-isomer (zusammen): The high-priority groups (-NO₂ and -OCH₂CH₃) are on the same side of the double bond. A commercial supplier has identified their product with CAS number 58651-55-1 as the (Z)-isomer[1].

  • E-isomer (entgegen): The high-priority groups are on opposite sides of the double bond.

This structural difference, while subtle, gives rise to distinct electronic and steric environments for the nuclei and bonds within each isomer, which can be effectively probed using various spectroscopic techniques.

Predicted Spectroscopic Distinctions: An Evidence-Based Approach

In the absence of direct experimental data for this compound, we can predict the key spectroscopic differences by drawing parallels with related acrylate systems and fundamental principles.

¹H NMR Spectroscopy: A Window into the Electronic Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for distinguishing E/Z isomers. The chemical shift of the vinylic proton is highly sensitive to the anisotropic effects of nearby functional groups.

  • The Vinylic Proton (H₃): In the Z-isomer , the vinylic proton is cis to the electron-withdrawing nitro group and the ester group. In the E-isomer , it is trans to these groups. The anisotropic effect of the carbonyl group in the ester and the nitro group will deshield the cis proton more significantly than the trans proton. Therefore, the vinylic proton in the E-isomer is expected to appear at a higher chemical shift (downfield) compared to the Z-isomer.

  • The Ethyl and Ethoxy Protons: The chemical shifts of the -CH₂- and -CH₃ protons of the ethyl and ethoxy groups are less likely to show significant, easily interpretable differences between the two isomers. However, subtle variations may be observed due to the overall change in molecular geometry.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides complementary information about the carbon framework.

  • The Vinylic Carbons (C₂ and C₃): The chemical shifts of the double-bonded carbons are influenced by the electronic effects of the substituents. The carbon atom cis to a bulky or electron-withdrawing group often experiences a shielding effect (appears at a lower chemical shift) compared to the trans configuration. Therefore, we can predict that C₂ and C₃ will have distinct chemical shifts in the E and Z isomers.

  • The Carbonyl Carbon: The electronic environment of the ester carbonyl carbon may also be slightly different between the isomers, potentially leading to a small but measurable difference in its chemical shift.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational frequencies of chemical bonds.

  • C=C Stretching Vibration: The C=C stretching frequency in conjugated systems is sensitive to the geometry of the double bond. Generally, the E-isomer exhibits a slightly higher C=C stretching frequency than the Z-isomer due to greater symmetry and a more efficient vibrational mode.

  • C=O Stretching Vibration: The position of the carbonyl (C=O) stretching band can also vary. In the isomer where the carbonyl group is in closer proximity to the nitro and ethoxy groups, steric and electronic interactions may slightly alter the bond strength and, consequently, its vibrational frequency.

  • N-O Stretching Vibrations: The nitro group has characteristic symmetric and asymmetric stretching frequencies. These may also show minor shifts between the E and Z isomers due to changes in conjugation and steric hindrance.

UV-Vis Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Both isomers are expected to show strong absorption in the UV region due to the conjugated π-system. The λmax (wavelength of maximum absorbance) may differ slightly between the isomers. The E-isomer, often being the more thermodynamically stable and planar conformer, might exhibit a slightly longer λmax and a higher molar absorptivity (ε) due to more effective π-orbital overlap.

A Practical Workflow for Isomer Synthesis, Separation, and Characterization

The following section details a robust experimental plan for researchers to generate the empirical data needed for a definitive spectroscopic comparison.

Synthesis of this compound

A plausible synthetic route involves the Knoevenagel condensation of ethyl nitroacetate with triethyl orthoformate. This reaction typically proceeds under acidic or basic catalysis and can often yield a mixture of E and Z isomers.

Experimental Protocol:

  • To a stirred solution of ethyl nitroacetate (1 equivalent) in acetic anhydride (used as both solvent and a dehydrating agent), add triethyl orthoformate (1.1 equivalents).

  • Add a catalytic amount of a Lewis acid, such as zinc chloride (ZnCl₂), or a Brønsted acid, like p-toluenesulfonic acid.

  • Heat the reaction mixture at a temperature range of 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product as a mixture of E and Z isomers.

Separation of E/Z Isomers

The separation of the E and Z isomers can be challenging but is often achievable using chromatographic techniques.

  • Flash Column Chromatography: This is the first method of choice. The difference in polarity between the E and Z isomers, although potentially small, can be exploited. A systematic screening of solvent systems (e.g., hexane/ethyl acetate gradients) on silica gel is recommended.

  • High-Performance Liquid Chromatography (HPLC): For analytical and preparative-scale separation, HPLC offers higher resolution. Both normal-phase and reverse-phase methods could be effective. The separation of geometric isomers of other compounds has been successfully achieved using HPLC[2].

Experimental Protocol (Preparative HPLC):

  • Dissolve the crude mixture in a suitable solvent (e.g., isopropanol/hexane mixture).

  • Inject the solution onto a preparative normal-phase HPLC column (e.g., silica or diol-based).

  • Elute with an isocratic or gradient mobile phase (e.g., hexane and ethyl acetate or isopropanol) at a constant flow rate.

  • Monitor the elution profile using a UV detector at a wavelength where both isomers absorb.

  • Collect the fractions corresponding to each separated isomer.

  • Combine the pure fractions of each isomer and remove the solvent under reduced pressure to yield the isolated E and Z isomers.

Spectroscopic Characterization Workflow

The following diagram illustrates the logical flow for the comprehensive characterization of the separated isomers.

G cluster_0 Synthesis & Separation cluster_1 Spectroscopic Analysis cluster_2 Data Comparison & Assignment Crude Product Crude Product Separation (HPLC/Column) Separation (HPLC/Column) Crude Product->Separation (HPLC/Column) Isomer E Isomer E Separation (HPLC/Column)->Isomer E Isomer Z Isomer Z Separation (HPLC/Column)->Isomer Z 1H_NMR_E 1H NMR Analysis (E) Isomer E->1H_NMR_E 13C_NMR_E 13C NMR Analysis (E) Isomer E->13C_NMR_E IR_E IR Analysis (E) Isomer E->IR_E UV_Vis_E UV-Vis Analysis (E) Isomer E->UV_Vis_E 1H_NMR_Z 1H NMR Analysis (Z) Isomer Z->1H_NMR_Z 13C_NMR_Z 13C NMR Analysis (Z) Isomer Z->13C_NMR_Z IR_Z IR Analysis (Z) Isomer Z->IR_Z UV_Vis_Z UV-Vis Analysis (Z) Isomer Z->UV_Vis_Z Data_Comparison Comparative Analysis of Spectra 1H_NMR_E->Data_Comparison 13C_NMR_E->Data_Comparison IR_E->Data_Comparison UV_Vis_E->Data_Comparison 1H_NMR_Z->Data_Comparison 13C_NMR_Z->Data_Comparison IR_Z->Data_Comparison UV_Vis_Z->Data_Comparison Structure_Assignment Definitive E/Z Assignment Data_Comparison->Structure_Assignment

Caption: Workflow for the synthesis, separation, and spectroscopic characterization of E/Z isomers.

Data Summary and Interpretation

Once the spectroscopic data for the pure E and Z isomers are obtained, they should be tabulated for a clear and direct comparison.

Table 1: Predicted Spectroscopic Data Comparison for E/Z Isomers of this compound

Spectroscopic TechniqueFeatureExpected Observation for E-IsomerExpected Observation for Z-IsomerRationale
¹H NMR Chemical Shift of Vinylic Proton (δ, ppm)Higher value (more downfield)Lower value (more upfield)Anisotropic deshielding by cis substituents is less pronounced.
¹³C NMR Chemical Shifts of C₂ and C₃ (δ, ppm)Distinct from Z-isomerDistinct from E-isomerDifferent steric and electronic environments around the double bond.
IR C=C Stretch (cm⁻¹)Higher frequencyLower frequencyHigher symmetry in the E-isomer.
UV-Vis λmax (nm)Potentially longer wavelengthPotentially shorter wavelengthMore effective π-conjugation in the potentially more planar E-isomer.

Conclusion

The definitive spectroscopic comparison of the E and Z isomers of this compound requires the generation of empirical data through a systematic process of synthesis, separation, and characterization. This guide provides a robust theoretical framework for predicting the expected spectroscopic differences and a detailed, practical workflow for obtaining and interpreting the necessary data. By following these protocols, researchers can confidently assign the stereochemistry of their synthesized isomers, ensuring the chemical integrity of their work and advancing their research and development objectives.

References

  • Dabhi, B., et al. (2011). Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine. Chirality, 23(10), 955-960. [Link][2]

Sources

A Comparative Analysis of the Reactivity of Ethyl 3-ethoxy-2-nitroacrylate and Ethyl Acrylate for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding and Utilizing Key Michael Acceptors in Organic Synthesis

In the landscape of modern drug discovery and development, the precise control of chemical reactivity is paramount. Michael acceptors, a class of compounds characterized by an electron-deficient carbon-carbon double bond, are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. Their ability to undergo conjugate addition reactions with a variety of nucleophiles allows for the facile construction of complex molecular architectures. This guide provides an in-depth comparative study of two key Michael acceptors: the highly activated Ethyl 3-ethoxy-2-nitroacrylate and the more conventional ethyl acrylate. Through an exploration of their electronic properties, steric considerations, and reactivity in key synthetic transformations, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the selection and application of these versatile reagents.

Understanding the Players: A Structural and Electronic Overview

At first glance, this compound and ethyl acrylate share a common ethyl acrylate backbone. However, the substituents at the C2 and C3 positions dramatically alter their electronic landscape and, consequently, their chemical reactivity.

Ethyl Acrylate: A widely used and well-understood Michael acceptor, ethyl acrylate features a simple α,β-unsaturated ester system. The electron-withdrawing character of the ester group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.

This compound: This molecule presents a more complex and highly activated system. The presence of a nitro group at the α-position, one of the most powerful electron-withdrawing groups in organic chemistry, profoundly increases the electrophilicity of the β-carbon.[1] Concurrently, the ethoxy group at the β-position, an electron-donating group, introduces a push-pull electronic effect and steric considerations that further modulate its reactivity.

The interplay of these substituents creates a stark contrast in the reactivity profiles of these two molecules, which we will explore in the context of two fundamental reaction types: the Michael addition and the Diels-Alder reaction.

Reactivity in Michael Additions: A Tale of Two Electrophiles

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation.[1] The significant difference in the electronic nature of our two target molecules leads to a dramatic disparity in their susceptibility to nucleophilic attack.

This compound: The Potent Acceptor

The convergence of the strongly electron-withdrawing nitro group and the ester functionality renders the β-carbon of this compound exceptionally electrophilic. This heightened reactivity allows for rapid reactions with a broad range of soft nucleophiles, including thiols, amines, and carbanions, often under mild conditions. The powerful pull of electrons by the nitro group stabilizes the negative charge in the intermediate enolate, driving the reaction forward.

Ethyl Acrylate: The Workhorse Acceptor

Ethyl acrylate, while a competent Michael acceptor, exhibits more moderate reactivity. Reactions with nucleophiles typically require stronger bases or longer reaction times to achieve comparable yields to its nitro-substituted counterpart. The lone ester group provides sufficient activation for many synthetic applications, but it lacks the exceptional electrophilicity imparted by the nitro group.

Table 1: Predicted Comparative Reactivity in Michael Additions

FeatureThis compoundEthyl Acrylate
Electrophilicity of β-carbon Very HighModerate
Reaction with soft nucleophiles Fast, often spontaneousSlower, often requires catalysis
Reaction Conditions Mild (e.g., room temperature, weak base)Often requires stronger base or elevated temperatures
Intermediate Stability Highly stabilized enolateModerately stabilized enolate

Diels-Alder Reactivity: The Impact of Electron-Withdrawing Groups

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the construction of six-membered rings. The rate and efficiency of this reaction are highly dependent on the electronic properties of both the diene and the dienophile. Electron-withdrawing groups on the dienophile generally accelerate the reaction.

This compound as a Dienophile

The potent electron-withdrawing nature of the nitro group makes this compound a highly reactive dienophile. It is expected to readily participate in Diels-Alder reactions with a variety of dienes, even those that are relatively electron-rich, under mild conditions.

Ethyl Acrylate as a Dienophile

Ethyl acrylate is a commonly used dienophile in Diels-Alder reactions. Its reactivity is sufficient for reactions with electron-rich dienes, although it may require higher temperatures or longer reaction times compared to more activated dienophiles.

Experimental Protocols

To provide a practical framework for the comparative study of these two acrylates, we present the following detailed experimental protocols.

Synthesis of this compound

While commercially available, the synthesis of this compound can be approached through a multi-step sequence starting from the well-documented preparation of ethyl 3,3-diethoxypropanoate.[2][3]

Step 1: Synthesis of Ethyl 3,3-diethoxypropanoate

This procedure is adapted from a literature precedent.[2]

  • Materials: Ethyl vinyl ether, trichloroacetyl chloride, ethanol, sodium ethoxide.

  • Procedure:

    • To a solution of trichloroacetyl chloride in a suitable solvent, slowly add ethyl vinyl ether at a low temperature.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • In a separate flask, prepare a solution of sodium ethoxide in ethanol.

    • Slowly add the crude product from the first step to the sodium ethoxide solution, maintaining a low temperature.

    • After the addition, allow the reaction to proceed at room temperature.

    • Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by distillation to yield ethyl 3,3-diethoxypropanoate.

Step 2: Proposed Synthesis of this compound

This proposed synthesis is based on established organic transformations.

  • Materials: Ethyl 3,3-diethoxypropanoate, a suitable nitrating agent (e.g., nitric acid/acetic anhydride), a base (e.g., triethylamine).

  • Procedure:

    • Nitrate ethyl 3,3-diethoxypropanoate at the α-position using a suitable nitrating agent. Careful control of reaction conditions is crucial.

    • Following the nitration, treat the resulting nitro-acetal with a non-nucleophilic base to induce the elimination of one equivalent of ethanol, forming the double bond and yielding this compound.

    • Purify the final product by column chromatography or distillation.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Ethyl 3,3-diethoxypropanoate cluster_step2 Step 2: Proposed Synthesis of this compound A Ethyl vinyl ether + Trichloroacetyl chloride B Acylation A->B C Intermediate B->C E Haloform Reaction & Esterification C->E D Sodium ethoxide in Ethanol D->E F Ethyl 3,3-diethoxypropanoate E->F G Ethyl 3,3-diethoxypropanoate H Nitration G->H I Ethyl 3,3-diethoxy-2-nitropropanoate H->I J Base-induced Elimination I->J K This compound J->K

Caption: Proposed synthetic workflow for this compound.

Comparative Michael Addition with Thiophenol

This experiment is designed to qualitatively and quantitatively compare the reaction rates of the two acrylates with a model nucleophile.

  • Materials: this compound, ethyl acrylate, thiophenol, a suitable solvent (e.g., acetonitrile), a weak base catalyst (e.g., triethylamine), NMR tubes, deuterated chloroform (CDCl₃).

  • Procedure:

    • Prepare two separate NMR tubes.

    • In the first NMR tube, dissolve equimolar amounts of this compound and thiophenol in CDCl₃. Add a catalytic amount of triethylamine.

    • In the second NMR tube, dissolve equimolar amounts of ethyl acrylate and thiophenol in CDCl₃. Add the same catalytic amount of triethylamine.

    • Monitor the reactions at regular time intervals using ¹H NMR spectroscopy. The disappearance of the vinylic protons of the starting acrylates and the appearance of new signals corresponding to the Michael adduct will indicate the progress of the reaction.

    • The relative rates of reaction can be determined by comparing the extent of conversion in each NMR tube at identical time points.

Michael_Addition_Comparison cluster_acrylate1 Reaction 1 cluster_acrylate2 Reaction 2 A1 This compound C1 Michael Addition A1->C1 B1 Thiophenol B1->C1 D1 Adduct 1 C1->D1 Monitor Monitor by ¹H NMR D1->Monitor A2 Ethyl Acrylate C2 Michael Addition A2->C2 B2 Thiophenol B2->C2 D2 Adduct 2 C2->D2 D2->Monitor Compare Compare Reaction Rates Monitor->Compare

Caption: Experimental workflow for comparing Michael addition reactivity.

Comparative Diels-Alder Reaction with Cyclopentadiene

This experiment will highlight the differences in dienophilic reactivity.

  • Materials: this compound, ethyl acrylate, cyclopentadiene (freshly cracked), a suitable solvent (e.g., dichloromethane), NMR tubes, CDCl₃.

  • Procedure:

    • Prepare two separate reaction vessels.

    • In the first vessel, dissolve this compound in dichloromethane.

    • In the second vessel, dissolve ethyl acrylate in dichloromethane.

    • To each vessel, add an equimolar amount of freshly cracked cyclopentadiene at room temperature.

    • Monitor the progress of each reaction by thin-layer chromatography (TLC) or by taking aliquots for ¹H NMR analysis at regular intervals.

    • Compare the reaction times required for complete consumption of the starting acrylate in each case.

Spectroscopic Data for Analysis

Accurate characterization of starting materials and products is essential. The following tables provide known and expected NMR chemical shifts.

Table 2: ¹H and ¹³C NMR Data for Ethyl Acrylate in CDCl₃

¹H NMR (ppm)Assignment¹³C NMR (ppm)Assignment
6.40 (dd, 1H)166.1C=O
6.12 (dd, 1H)Hβ (trans)130.3
5.84 (dd, 1H)Hβ (cis)128.5
4.25 (q, 2H)-OCH₂CH₃60.5-OCH₂CH₃
1.32 (t, 3H)-OCH₂CH₃14.2-OCH₂CH₃

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)Rationale
C=O~160-165Typical for an α,β-unsaturated ester, slightly upfield due to electron donation from the ethoxy group.
~135-145Significantly deshielded by the directly attached nitro group.
~150-160Deshielded by the attached ethoxy group and conjugation with the nitroacrylate system.
-OCH₂CH₃ (ester)~61-63Standard chemical shift for an ethyl ester.
-OCH₂CH₃ (ether)~65-70Typical for an enol ether.
-OCH₂CH₃ (ester)~14Standard chemical shift for an ethyl ester.
-OCH₂CH₃ (ether)~15Typical for an enol ether.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and ethyl acrylate is a classic example of balancing reactivity with selectivity and cost.

  • This compound is the reagent of choice when high reactivity is paramount. Its exceptional electrophilicity allows for rapid reactions under mild conditions, making it ideal for the synthesis of complex molecules where forcing conditions could lead to decomposition. It is particularly well-suited for reactions with weak nucleophiles.

  • Ethyl acrylate remains a cost-effective and reliable workhorse for a wide range of applications. Its moderate reactivity allows for greater control in many synthetic sequences and it is often the preferred choice when working with strong nucleophiles where the hyper-reactivity of the nitro-analogue might lead to side reactions.

By understanding the fundamental principles that govern the reactivity of these two important Michael acceptors, researchers can make more strategic decisions in the design and execution of their synthetic routes, ultimately accelerating the drug discovery and development process.

References

  • Tietze, L. F., & Voss, E. (1990). SYNTHESIS OF ALKYL PROPANOATES BY A HALOFORM REACTION OF A TRICHLORO KETONE: ETHYL 3,3-DIETHOXYPROPANOATE. Organic Syntheses, 69, 238. [Link]

  • CN109438237B - Preparation method of 3-ethoxy ethyl acrylate - Google P
  • Chan, J. W. (2009). Investigation of Novel Thiol "Click" Reactions. The Aquila Digital Community. [Link]

  • Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Pace, V., & Hoyos, P. (2015). Michael Addition Reaction. In Name Reactions in Heterocyclic Chemistry II (pp. 433-453). John Wiley & Sons, Inc. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR: Novice Level, Spectrum 17. [Link]

  • Ferreira, V. F., de Souza, M. C. B. V., & Cunha, A. C. (2001). The Diels-Alder reaction in the synthesis of heterocyclic compounds. Journal of the Brazilian Chemical Society, 12(3), 273-312. [Link]

  • Williams, S. R., Miller, K. M., & Long, T. E. (2007). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Progress in Reaction Kinetics and Mechanism, 32(3-4), 165-194. [Link]

Sources

A Comparative Guide to the Synthesis of Ethyl 3-ethoxy-2-nitroacrylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Niche Acrylate in Synthetic Chemistry

Ethyl 3-ethoxy-2-nitroacrylate is a highly functionalized Michael acceptor, a chemical entity of significant interest in the realms of medicinal chemistry and materials science. The strategic placement of an ethoxy group at the β-position and a nitro group at the α-position of the acrylate system creates a unique electronic profile, rendering the molecule susceptible to a variety of nucleophilic addition reactions. This reactivity profile makes it a valuable building block for the synthesis of complex heterocyclic compounds, non-canonical amino acids, and other novel molecular scaffolds. However, the direct and efficient synthesis of this specialized reagent presents a unique set of challenges. This guide provides a comprehensive validation of a proposed synthetic route, comparing established methodologies for the synthesis of its key precursor, and detailing a scientifically grounded approach for the final nitration step.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of this compound is most logically approached as a two-stage process. The first stage involves the robust and scalable synthesis of the precursor, Ethyl 3-ethoxyacrylate. The second, more delicate stage, is the selective nitration of this electron-rich alkene to introduce the nitro group at the α-position. This guide will first critically evaluate and compare the primary synthetic routes to Ethyl 3-ethoxyacrylate, followed by a detailed protocol for the subsequent nitration.

Part 1: Synthesis of the Precursor - Ethyl 3-ethoxyacrylate

The synthesis of Ethyl 3-ethoxyacrylate can be achieved through several distinct pathways, each with its own set of advantages and limitations. We will compare three of the most prominent methods.

Method 1: The Reformatsky-Type Reaction

This classical approach involves the reaction of ethyl bromoacetate with triethyl orthoformate in the presence of activated zinc.[1] While a foundational method in organic synthesis, it presents several challenges in a modern laboratory setting.

Causality of Experimental Choices: The use of activated zinc is crucial for the formation of the organozinc intermediate (a Reformatsky reagent). Iodine is often used as an activator. The reaction is typically carried out in an anhydrous solvent like benzene or THF to prevent quenching of the highly reactive organometallic species. The subsequent elimination of ethanol from the intermediate, ethyl 3,3-diethoxypropionate, is thermally induced.

Method 2: Addition of Ethanol to Ethyl Propiolate

A more direct route involves the conjugate addition of ethanol to ethyl propiolate. This reaction can be catalyzed by a base or a transition metal complex.

Causality of Experimental Choices: The choice of a basic catalyst, such as an organic amine or sodium ethoxide, is to deprotonate the ethanol, increasing its nucleophilicity and promoting the Michael-type addition across the alkyne. The reaction conditions are generally mild, but the high cost and availability of ethyl propiolate can be a significant drawback for large-scale synthesis.

Method 3: From Trichloroacetyl Chloride and Ethyl Vinyl Ether

This multi-step synthesis is a robust and often preferred method for producing high-purity Ethyl 3-ethoxyacrylate.[2][3] It begins with the acylation of ethyl vinyl ether with trichloroacetyl chloride, followed by a haloform-type reaction.

Causality of Experimental Choices: Trichloroacetyl chloride is a highly reactive acylating agent. The initial reaction with ethyl vinyl ether forms a trichloromethyl ketone intermediate. The subsequent treatment with ethanol and a base, such as diisopropylethylamine or triethylamine, results in the formation of the ethyl ester and the removal of the trichloromethyl group as chloroform. An acidic workup and distillation are then required to isolate the final product. The use of a non-nucleophilic base is important to avoid side reactions with the acyl chloride.

Comparative Analysis of Precursor Synthesis Routes
Parameter Method 1: Reformatsky-Type Method 2: From Ethyl Propiolate Method 3: From Trichloroacetyl Chloride
Starting Materials Ethyl bromoacetate, Triethyl orthoformate, ZincEthyl propiolate, EthanolTrichloroacetyl chloride, Ethyl vinyl ether, Ethanol
Key Advantages Utilizes relatively common starting materials.A direct, one-step reaction.High yield and purity of the final product. Scalable.
Key Disadvantages Requires handling of activated zinc, potentially hazardous. Lower yields are common.Expensive and less readily available starting material (ethyl propiolate).Multi-step process. Involves corrosive and moisture-sensitive reagents.
Typical Yield ~30-50%>80%~80-90%[2]
Purity Moderate, often requires significant purification.HighHigh (>98%)[2]
Experimental Protocol: Synthesis of Ethyl 3-ethoxyacrylate (Method 3)

This protocol is adapted from a patented procedure and offers a high-yield, scalable synthesis.[2]

Materials:

  • Trichloroacetyl chloride

  • Ethyl vinyl ether

  • Diisopropylethylamine

  • Ethanol (absolute)

  • Potassium bisulfate

  • Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add trichloroacetyl chloride (0.5 mol).

  • Cool the flask in an ice bath and slowly add ethyl vinyl ether (1.0 mol) dropwise over 1.5 hours, maintaining the internal temperature at 25°C.

  • After the addition is complete, allow the reaction to stir at 25°C for 6 hours.

  • Remove the low-boiling byproducts by distillation under reduced pressure at a temperature below 40°C.

  • To the residue, add diisopropylethylamine (1.0 mol) and ethanol (200 g).

  • Heat the mixture to 50°C and maintain for 2 hours.

  • Cool the reaction mixture and filter to remove the precipitated salts.

  • Remove the ethanol from the filtrate by distillation under reduced pressure at a temperature below 50°C.

  • To the remaining liquid, add potassium bisulfate (0.025 mol) and heat to 100°C.

  • Bubble nitrogen gas through the mixture at a flow rate of 400 mL/min for 4 hours.

  • Purify the product by vacuum distillation to obtain Ethyl 3-ethoxyacrylate.

Part 2: Nitration of Ethyl 3-ethoxyacrylate

The introduction of a nitro group at the α-position of an α,β-unsaturated ester can be challenging due to the potential for side reactions. A common and effective method for the nitration of electron-rich double bonds is the use of acetyl nitrate, often generated in situ.

Proposed Route: Nitration with Acetyl Nitrate

Acetyl nitrate is a milder nitrating agent compared to the traditional mixed acid (sulfuric and nitric acid), which can lead to degradation of the acrylate moiety. It is typically prepared by the reaction of nitric acid with acetic anhydride.[4][5]

Causality of Experimental Choices: The in situ generation of acetyl nitrate is a safety precaution, as isolated acetyl nitrate can be explosive.[4] The reaction is performed at low temperatures to control the exothermicity and to prevent over-reaction or decomposition of the product. Acetic anhydride serves as both a reagent and a solvent. The electron-donating ethoxy group at the β-position activates the double bond towards electrophilic attack by the nitronium ion (or its equivalent) generated from acetyl nitrate.

Experimental Protocol: Synthesis of this compound (Proposed)

Materials:

  • Ethyl 3-ethoxyacrylate

  • Fuming nitric acid (90%)

  • Acetic anhydride

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Standard laboratory glassware

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a thermometer, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to acetic anhydride (5 equivalents) at -10°C to 0°C with vigorous stirring.

  • Allow the mixture to stir at this temperature for 15 minutes to ensure the formation of acetyl nitrate.

  • In a separate flask, dissolve Ethyl 3-ethoxyacrylate (1 equivalent) in acetic anhydride.

  • Cool the solution of the acrylate to -10°C and slowly add the pre-formed nitrating mixture dropwise, ensuring the temperature does not rise above 0°C.

  • After the addition is complete, stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of ice-water.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Visualizing the Synthetic Pathways

Workflow for the Synthesis of Ethyl 3-ethoxyacrylate (Method 3)

G cluster_0 Step 1: Acylation cluster_1 Step 2: Esterification & Elimination cluster_2 Step 3: Purification Trichloroacetyl chloride Trichloroacetyl chloride Acylation Acylation Trichloroacetyl chloride->Acylation Ethyl vinyl ether Ethyl vinyl ether Ethyl vinyl ether->Acylation Trichloromethyl ketone intermediate Trichloromethyl ketone intermediate Acylation->Trichloromethyl ketone intermediate Reaction Reaction Trichloromethyl ketone intermediate->Reaction Ethanol Ethanol Ethanol->Reaction Base (DIPEA) Base (DIPEA) Base (DIPEA)->Reaction Crude Product Mixture Crude Product Mixture Reaction->Crude Product Mixture Filtration Filtration Crude Product Mixture->Filtration Distillation Distillation Filtration->Distillation Final Product Ethyl 3-ethoxyacrylate Distillation->Final Product

Caption: Synthesis of Ethyl 3-ethoxyacrylate via the trichloroacetyl chloride route.

Proposed Workflow for the Nitration of Ethyl 3-ethoxyacrylate

G cluster_0 Step 1: Preparation of Nitrating Agent cluster_1 Step 2: Nitration Reaction cluster_2 Step 3: Workup & Purification Fuming Nitric Acid Fuming Nitric Acid In situ formation In situ formation Fuming Nitric Acid->In situ formation Acetic Anhydride Acetic Anhydride Acetic Anhydride->In situ formation Acetyl Nitrate Acetyl Nitrate In situ formation->Acetyl Nitrate Nitration Nitration Acetyl Nitrate->Nitration Ethyl 3-ethoxyacrylate Ethyl 3-ethoxyacrylate Ethyl 3-ethoxyacrylate->Nitration Crude Product Crude Product Nitration->Crude Product Aqueous Workup Aqueous Workup Crude Product->Aqueous Workup Extraction Extraction Aqueous Workup->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Final Product This compound Column Chromatography->Final Product

Caption: Proposed synthesis of this compound via nitration.

Conclusion and Future Perspectives

The synthesis of this compound is a tractable, albeit nuanced, process. The selection of a robust and scalable route for the precursor, Ethyl 3-ethoxyacrylate, is paramount for the overall efficiency of the synthesis. The method commencing from trichloroacetyl chloride and ethyl vinyl ether offers a superior combination of yield and purity, making it the recommended choice for researchers requiring high-quality material. The subsequent nitration, while not extensively documented for this specific substrate, can be reliably achieved using in situ generated acetyl nitrate, a methodology that balances reactivity with safety and selectivity. Further optimization of the nitration step, perhaps exploring flow chemistry to enhance safety and control over this energetic reaction, presents an exciting avenue for future research and development in this area.

References

  • Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. (n.d.). PMC. [Link]

  • CN109438237B - Preparation method of 3-ethoxy ethyl acrylate. (n.d.).
  • ethyl 3,3-diethoxypropanoate. (n.d.). Organic Syntheses Procedure. [Link]

  • Acetyl nitrate. (n.d.). Wikipedia. [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of Ethyl 3-ethoxy-2-nitroacrylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. Ethyl 3-ethoxy-2-nitroacrylate, a reactive building block, is a prime example of a compound where meticulous handling must extend through its entire lifecycle, including its final disposal. This guide provides a procedural framework for the safe and compliant disposal of this compound, grounded in an understanding of its inherent chemical risks.

Hazard Identification and Risk Assessment: Understanding the "Why"

Proper disposal begins with a thorough understanding of the molecule's chemical properties and associated hazards. This compound (CAS No. 58651-55-1) possesses three key functional groups—an acrylate ester, an ether, and a nitroalkene—that dictate its reactivity and hazard profile.[1][2]

The primary concern stems from the nitroalkene moiety. The carbon-carbon double bond is highly electron-deficient due to the powerful electron-withdrawing effect of the adjacent nitro (NO₂) group. This makes the molecule a potent Michael acceptor, highly susceptible to reaction with nucleophiles.[3] While useful in synthesis, this reactivity can lead to hazardous and unpredictable reactions if improperly mixed with other waste streams, particularly bases, amines, or thiols.

Furthermore, nitro compounds as a class can be energetically unstable and may decompose upon heating, releasing toxic nitrogen oxides (NOx).[4] While the toxicological properties of this specific compound have not been thoroughly investigated[4], related acrylates are known to be skin, eye, and respiratory tract irritants.[5][6]

Table 1: Hazard Profile of this compound (Inferred from Functional Group Analysis)

Hazard CategoryAssociated RiskRationale & Causality
Chemical Reactivity Dangerously reactive with bases, oxidizing agents, and reducing agents.[5]The electron-deficient nitroalkene group is highly electrophilic and will react exothermically with a wide range of nucleophiles and reducing agents.
Thermal Stability Potential for exothermic decomposition upon heating.Nitro-containing organic molecules can be thermally sensitive. Decomposition can release toxic gases like NOx and CO.[4]
Health Hazards Skin Irritant (Category 2), Serious Eye Irritant (Category 2), Respiratory Irritant.[5][6]Acrylate esters are known irritants. The reactivity of the molecule enhances its potential to irritate biological tissues upon contact.
Environmental Hazards Potentially harmful to aquatic life.Many organic solvents and reagents can have long-term adverse effects on aquatic environments.[7]

Pre-Disposal Operations: Safe Handling in the Laboratory

Safe disposal is an active process that begins at the point of waste generation. Adherence to strict laboratory protocols is the first line of defense against accidental exposures or improper waste management.

Personal Protective Equipment (PPE)

Given the irritant nature and unknown long-term health effects, a robust PPE protocol is mandatory.

Table 2: Required PPE for Handling this compound Waste

Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves. Inspect for integrity before use.Prevents skin contact and irritation. Use proper glove removal technique to avoid cross-contamination.[8]
Eye Protection Safety glasses with side-shields or chemical splash goggles.Protects against splashes and aerosols, which can cause serious eye irritation.[8]
Skin/Body Protection Flame-retardant laboratory coat.Protects against skin contact from spills and splashes.
Respiratory Protection Handle only within a certified chemical fume hood.Prevents inhalation of potentially irritating or toxic vapors.
Waste Segregation: A Critical Decision Point

Under no circumstances should waste containing this compound be mixed with other waste streams. Its high reactivity makes co-mingling with incompatible chemicals a significant risk.[9][10][11] All waste, including contaminated consumables like pipette tips and wipes, must be segregated into a dedicated, properly labeled container.

Diagram 1: Waste Segregation Decision Workflow start Waste Generated check_nitro Does the waste contain This compound? start->check_nitro dedicated_container Place in dedicated, labeled 'Hazardous Waste: This compound' check_nitro->dedicated_container Yes other_waste Follow standard procedure for other waste streams check_nitro->other_waste No

Caption: Waste segregation decision tree.

The Primary Disposal Pathway: Professional Waste Management

The only universally safe and compliant method for disposing of this compound is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. Attempting to neutralize this reactive chemical at the bench without a validated, peer-reviewed protocol is strongly discouraged.

Step-by-Step Protocol for Professional Disposal
  • Container Selection:

    • Use a clean, chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw cap.

    • Ensure the container is in good condition, free from cracks or leaks.

    • Do not use metal containers, as residual acids or other materials could lead to corrosion and leaks.

  • Waste Accumulation:

    • Collect all waste containing this compound, including rinsate from cleaning contaminated glassware and any solid materials (e.g., contaminated silica gel, wipes), in this dedicated container.

    • Keep the container securely capped at all times, except when adding waste.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, which should be under the control of the operator and located at or near the point of generation.

    • The SAA must have secondary containment to capture any potential leaks.

  • Labeling:

    • Immediately label the waste container using your institution's official hazardous waste tag.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound" and any other components in the waste stream.

      • The approximate concentration of each component.

      • The associated hazards (e.g., "Reactive," "Irritant").

      • The date of accumulation.

  • Requesting Pickup:

    • Once the container is full, or if you are ceasing work with this chemical, submit a request for waste pickup through your institutional EHS portal or designated procedure.

    • Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.

Diagram 2: Professional Disposal Workflow start Generate Waste at the Bench select_container Select Appropriate Waste Container start->select_container accumulate Accumulate Waste in Segregated Container select_container->accumulate label_container Affix Hazardous Waste Label accumulate->label_container store_saa Store in Secondary Containment in Satellite Accumulation Area label_container->store_saa request_pickup Submit Pickup Request to EHS store_saa->request_pickup ehs_pickup EHS Collects Waste for Final Disposal request_pickup->ehs_pickup

Caption: Standard workflow for hazardous waste disposal.

Emergency Procedures for Spills and Exposures

Accidents can happen, and preparedness is key to mitigating their impact.

Spill Cleanup
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Vapors and Ignition Sources: Ensure all ignition sources are eliminated.[12]

  • PPE: Don the appropriate PPE as outlined in Table 2.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[13] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into the dedicated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

First Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to these stringent protocols, you ensure that your innovative work in the laboratory does not come at the cost of personal safety or environmental integrity. The principles of segregate, label, and professionally dispose are paramount for managing the risks associated with reactive chemicals like this compound.

References

  • Redox. (2018, September 11). Safety Data Sheet Ethyl 3-ethoxypropionate.
  • Santa Cruz Biotechnology. Ethyl 3-ethoxypropionate Safety Data Sheet.
  • Sigma-Aldrich. Ethyl 3-ethoxyacrylate 98%.
  • ChemBK. Ethyl 3-ethoxyacrylate.
  • Simeite Chemical Industry Co., Ltd. EEP (ETHYL 3-ETHOXYPROPIONATE) Property and Application. Retrieved from Simeite Chemical Industry Co., Ltd. website.
  • Fisher Scientific. SAFETY DATA SHEET - Ethyl 3-ethoxyacrylate.
  • Sigma-Aldrich. SAFETY DATA SHEET - this compound.
  • ChemScene. Ethyl 3-ethoxy-2-cyanoacrylate.
  • New Jersey Department of Health. HAZARD SUMMARY - ETHYL METHACRYLATE.
  • IGM Resins. (2023, June 20). SAFETY DATA SHEETS - 2-[2-(Vinyloxy)ethoxy] ethyl acrylate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 221780, Ethyl 3-ethoxy-2-propenoate.
  • Google Patents. (2020, March 10). CN109438237B - Preparation method of 3-ethoxy ethyl acrylate.
  • European Chemicals Agency. Registration Dossier - Nitrobenzene.
  • Carl ROTH. (n.d.). Safety Data Sheet: Ethyl-3-ethoxypropionate.
  • Sigma-Aldrich. (2025, May 7). SAFETY DATA SHEET - Ethyl acrylate.
  • AChemBlock. This compound 95%.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12989, Ethyl 3-ethoxypropionate.
  • Bedjanian, Y., & Morin, J. (2015). Kinetic and Mechanistic Study of the Thermal Decomposition of Ethyl Nitrate. International Journal of Chemical Kinetics, 47(9), 555-565.
  • University of California, Riverside. Examples of Incompatible Chemicals.
  • U.S. Environmental Protection Agency. Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals.
  • U.S. Environmental Protection Agency, National Service Center for Environmental Publications. Nitroalkanes and Nitroalkenes: Carcinogenicity and Structure Activity Relationships.
  • Cornell University Environmental Health and Safety. Appendix K - Incompatible Chemicals.
  • Northwestern University Research Safety. Hazardous Waste Disposal Guide.
  • Electronic Code of Federal Regulations. 40 CFR 721.875 -- Aromatic nitro compound.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • Wikipedia. Nitroalkene.
  • Request PDF. (2025, August 6). Alkyl 3-Nitroacrylates in Reactions with Substituted Hydrazines.
  • Princeton University Environmental Health and Safety. Chemical Incompatibility Chart.
  • Massachusetts Institute of Technology. Procedure for disposing of hazardous waste.
  • TCI EUROPE N.V. SAFETY DATA SHEET - 2-Nitrocumene.
  • American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • University of Florida Environmental Health and Safety. Chapter 7 - Management Procedures For Specific Waste Types.
  • National Center for Biotechnology Information. (2026, January 24). PubChem Compound Summary for CID 69388434, ethyl (E)-3-ethoxy-2-(4-methylbenzoyl)acrylate.
  • Cornell Law School Legal Information Institute. 40 CFR § 721.875 - Aromatic nitro compound.

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Personal protective equipment for handling Ethyl 3-ethoxy-2-nitroacrylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Ethyl 3-ethoxy-2-nitroacrylate is not a generic solvent or salt; it is a highly functionalized Michael acceptor .[1][2] Its chemical utility—the ability to react rapidly with nucleophiles to form heterocyclic rings—is precisely what makes it a biological hazard.[1][2] It will alkylate proteins in your skin and respiratory tract upon contact.[1][2]

The Golden Rule: Treat this compound as a sensitizer .[1][2] While immediate burns (irritation) are the visible risk, the invisible risk is the development of a permanent, life-long allergic response to acrylates.[1][2]

Hazard Architecture & Risk Assessment

To handle this chemical safely, you must understand why it is dangerous.[1][2]

  • The Mechanism (The "Why"): The nitro group (

    
    ) and the ester group (
    
    
    
    ) at the 2-position create a severely electron-deficient double bond.[1][2] This makes the
    
    
    -carbon highly susceptible to nucleophilic attack.[1][2]
  • Biological Implication: Your biological tissue (cysteine residues in proteins) acts as the nucleophile.[1][2]

    • Skin/Eye: Direct alkylation leads to contact dermatitis and severe eye irritation (H315, H319).[1][2]

    • Inhalation: The mucous membranes are highly vulnerable to irritation and sensitization (H335).[1][2]

GHS Classification Summary
Hazard ClassCategoryHazard Statement
Skin Irritation Cat 2H315: Causes skin irritation.[1][2]
Eye Irritation Cat 2AH319: Causes serious eye irritation.[1][2][3][4]
STOT - SE Cat 3H335: May cause respiratory irritation.[1][2][5]
Sensitization ImpliedTreat as H317 (May cause allergic skin reaction) due to acrylate moiety.[1][2]
Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient.[1][2] You need a barrier strategy specifically resistant to organic esters and nitro compounds.[1][2]

ZonePrimary DefenseTechnical Specification & Reasoning
Respiratory Engineering Control Mandatory: Chemical Fume Hood. Reasoning: Volatility is low for the solid, but dust/aerosols during weighing are high-risk.[1][2]
Hand Protection Double Nitrile Outer: 5 mil Nitrile (Disposable).[1][2] Inner: 4 mil Nitrile (Disposable).[1][2] Protocol: Change outer gloves immediately upon any splash.[1][2] Nitrile degrades rapidly against nitro-esters.[1][2]
Eye Protection Splash Goggles Spec: ANSI Z87.1 Chemical Splash Goggles.[1] Reasoning: Safety glasses are insufficient.[1][2] Powders can drift around glasses; liquids can splash under them.[1][2]
Body Defense Lab Coat + Apron Standard: 100% Cotton Lab Coat (Fire Resistant).[1][2] Add-on: Tyvek sleeves or apron if handling >5g.[1][2]
Operational Protocol: The "Zero-Contact" Workflow[1][2]

This protocol uses a Self-Validating System : At every step, you must verify the barrier integrity before proceeding.[1][2]

Phase 1: Pre-Work Setup[1][2]
  • Ventilation Check: Verify fume hood flow is >100 fpm.

  • Decontamination Prep: Prepare a beaker of 10% aqueous sodium bicarbonate .[1][2]

    • Why: Acrylates can be neutralized by basic hydrolysis over time, and bicarbonate neutralizes any acidic byproducts.[1][2]

  • Balance Hygiene: Place the analytical balance inside the fume hood. If this is impossible, use a secondary containment tray and a tared, screw-top vial for transport.

Phase 2: Active Handling (Weighing & Transfer)[1][2]
  • Don PPE: Put on inner gloves -> Lab coat -> Outer gloves (tucked over cuffs).[1][2]

  • The Transfer:

    • Avoid using metal spatulas if possible; static charge can scatter the fine powder.[1][2] Use anti-static plastic or glass.[1][2]

    • Never weigh directly onto the balance pan. Use a weighing boat or vial.

  • The "Dirty Hand" Rule: Designate your non-dominant hand as "clean" (touches hood sash, knobs) and dominant hand as "dirty" (touches spatula, chemical vial).[1][2]

Phase 3: Waste & Decontamination[1][2]
  • Quench: Rinse all contaminated glassware (spatulas, vials) with the bicarbonate solution or a dilute hydroxide solution (if compatible with other waste) before washing.[1][2]

  • Disposal:

    • Solid Waste: Label as "Toxic Organic Solid."[1][2]

    • Liquid Waste: Segregate into "Organic Waste - Halogen Free." Do NOT mix with strong oxidizers (e.g., Nitric Acid waste) due to the nitro group's potential reactivity.[1][2]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound.

SafetyWorkflow Start START: Risk Assessment QuantityCheck Quantity > 1.0 Gram? Start->QuantityCheck StandardPPE Standard PPE: Double Nitrile + Goggles Work in Fume Hood QuantityCheck->StandardPPE No EnhancedPPE Enhanced PPE: Add Tyvek Sleeves + Apron Prepare Neutralization Bath QuantityCheck->EnhancedPPE Yes Handling Active Handling: Use Anti-Static Tools Keep Container Closed When Idle StandardPPE->Handling EnhancedPPE->Handling SpillCheck Spill Occurred? Handling->SpillCheck Cleanup Spill Protocol: 1. Cover with absorbent pads 2. Neutralize (10% NaHCO3) 3. Double bag waste SpillCheck->Cleanup Yes Disposal Disposal: Segregate as Organic Waste Wash hands with soap/water (2 mins) SpillCheck->Disposal No Cleanup->Disposal

Caption: Decision logic for PPE selection and spill response based on quantity handled.

Emergency Response Procedures

In case of Skin Contact:

  • Immediate Action: Do not scrub. Scrubbing drives the acrylate deeper into the dermis.[1][2]

  • Flush: Rinse with copious water for 15 minutes. Use soap gently.[1][2]

  • Consult: Seek medical attention if redness persists. Mention "Acrylate Sensitization Risk."[1][2][6]

In case of Spills:

  • Small Spill (<500mg): Absorb with paper towels, place in fume hood to evaporate/polymerize, then dispose as hazardous waste.[1][2]

  • Large Spill (>500mg): Evacuate the immediate area.[1][2] Wear a respirator (organic vapor cartridge) if cleaning up outside a hood.[1][2] Absorb with sand or vermiculite.[1][2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 221780, Ethyl 3-ethoxyacrylate (Related Structure/Hazards). Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Chemical Resistance Selection Chart for Protective Gloves. Retrieved from [Link]

Sources

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